TP003
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-[2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O/c1-23(2,30)18-7-8-29-20(12-28-22(29)21(18)26)13-3-6-19(25)17(10-13)16-5-4-15(24)9-14(16)11-27/h3-10,12,30H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMMDWXJSSJHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)F)C#N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108234 | |
| Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628690-75-5 | |
| Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628690-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
TP003 mechanism of action on GABAA α3
An In-depth Technical Guide to the Mechanism of Action of TP003 on GABAA α3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule that acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors, exhibiting significant functional selectivity for receptors containing the α3 subunit. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional efficacy, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to this compound and GABAA Receptors
The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] It is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][2] The receptor is a pentameric complex composed of various subunits, with the most common configuration in the brain being two α, two β, and one γ subunit.[3]
The benzodiazepine (BZ) class of drugs, which includes well-known anxiolytics and sedatives, exert their effects by binding to a specific site on the GABAA receptor, allosterically modulating the receptor's function.[1][4] The diverse pharmacological effects of benzodiazepines are mediated by their action on different α subunits: α1 is primarily associated with sedation, while α2 and α3 are linked to anxiolysis.[3][5] this compound is a fluoroimidazopyridine derivative that has been identified as a GABAA receptor modulator with a unique profile of functional selectivity for the α3 subunit.[5]
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor.[4] Its mechanism is not one of direct activation of the receptor, but rather an enhancement of the effect of the endogenous ligand, GABA. By binding to the receptor, this compound induces a conformational change that increases the receptor's affinity for GABA, leading to a more pronounced and prolonged channel opening in the presence of the neurotransmitter.[1]
The key characteristic of this compound is its functional selectivity for GABAA receptors containing the α3 subunit. While it binds with high affinity to several α subunits, its potentiating effect on the GABA-induced current is substantially greater at α3-containing receptors.[6] This property suggests that this compound may offer a more targeted therapeutic approach, potentially providing anxiolytic benefits with a reduced sedative side-effect profile.[4]
Quantitative Data: Binding Affinity and Functional Efficacy
The interaction of this compound with different GABAA receptor subtypes has been quantified through in vitro binding and functional assays. The data consistently demonstrates high-affinity binding across multiple α subunits, but with a marked functional preference for α3.
Table 1: Binding Affinity of this compound at Human Recombinant GABAA Receptors
| GABAA Receptor Subtype | Binding Affinity (Ki, nM) |
| α1β3γ2 | Subnanomolar |
| α2β3γ2 | Subnanomolar |
| α3β3γ2 | Subnanomolar |
| α5β3γ2 | Subnanomolar |
| α4βxγx | > 1000 |
| α6βxγx | > 1000 |
Data summarized from Dias et al., 2005.[6]
Table 2: Functional Efficacy of this compound at Human Recombinant GABAA Receptors
| GABAA Receptor Subtype | Efficacy (% Potentiation of GABA EC20) |
| α1β3γ2 | Moderate |
| α2β3γ2 | < 15% (Antagonist level) |
| α3β3γ2 | ~83% (High efficacy) |
| α5β3γ2 | < 15% (Antagonist level) |
Efficacy is relative to a full benzodiazepine agonist like diazepam or chlordiazepoxide (CDP), which is considered 100-105%. Data summarized from Dias et al., 2005.[6]
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling and this compound Modulation
The following diagram illustrates the signaling cascade initiated by GABA binding to the GABAA receptor and the modulatory role of this compound.
Caption: GABAA receptor modulation by this compound.
Experimental Workflow for Characterizing this compound
The characterization of a novel GABAA receptor modulator like this compound typically follows a structured experimental pipeline, from initial binding studies to functional electrophysiological assessment.
Caption: Workflow for in vitro characterization of this compound.
Detailed Experimental Protocols
The following are generalized protocols based on standard methodologies cited in the literature for characterizing compounds like this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various GABAA receptor subtypes.
-
Cell Lines and Receptors: Ltk- cells stably expressing human recombinant GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[6]
-
Membrane Preparation:
-
Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous substances.
-
The final pellet is resuspended in the assay buffer and protein concentration is determined.
-
-
Assay Protocol:
-
A constant concentration of a suitable radioligand (e.g., [3H]flumazenil) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., clonazepam).
-
Incubation is carried out for a specified time at a specific temperature (e.g., 60 minutes at 4°C).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the functional efficacy and potency of this compound at different GABAA receptor subtypes.
-
Cell Lines and Receptors: Ltk- or HEK cells expressing the desired combination of GABAA receptor subunits.[6][7]
-
Recording Configuration:
-
Cells are voltage-clamped in the whole-cell configuration.
-
The intracellular solution typically contains a high chloride concentration to allow for the measurement of inward chloride currents.
-
The extracellular solution is a standard physiological saline.
-
-
Experimental Protocol:
-
A baseline GABA-evoked current is established by applying a low concentration of GABA (typically the EC20, the concentration that elicits 20% of the maximal response).
-
After a washout period, the cells are pre-incubated with this compound for a set duration.
-
The same EC20 concentration of GABA is co-applied with this compound, and the resulting current is measured.
-
The degree of potentiation is calculated as the percentage increase in the GABA-evoked current in the presence of this compound compared to the baseline current.
-
A concentration-response curve is generated by applying various concentrations of this compound to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect).
-
-
Data Analysis: Data is analyzed using specialized electrophysiology software. The peak current amplitude is measured, and potentiation is calculated. Concentration-response data are fitted to a sigmoidal dose-response equation to determine EC50 and maximal efficacy.
Conclusion
This compound is a GABAA receptor positive allosteric modulator with a distinctive mechanism of action characterized by its functional selectivity for the α3 subunit. While it binds with high affinity to multiple GABAA receptor isoforms containing α1, α2, α3, and α5 subunits, its ability to potentiate GABA-mediated currents is most pronounced at α3-containing receptors. This profile suggests that this compound and similar compounds could represent a new generation of anxiolytics with an improved side-effect profile, warranting further investigation in preclinical and clinical settings. The experimental protocols detailed in this guide provide a framework for the continued exploration of subtype-selective GABAA receptor modulators.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of GABAA Receptors Containing α3 Subunits to the Therapeutic-Related and Side Effects of Benzodiazepine-Type Drugs in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Understanding subtype-selective allosteric modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Anxiolytic Agent TP003: A Critical Re-evaluation of its Discovery, Synthesis, and Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the small molecule TP003 (CAS 628690-75-5), a compound that has garnered interest within the scientific community for its potential as an anxiolytic agent. Initially reported as a selective modulator of the α3 subunit-containing γ-aminobutyric acid type A (GABAA) receptor, subsequent in-depth studies have redefined its pharmacological profile. This document will delve into the discovery and synthesis of this compound, present its updated mechanism of action supported by quantitative data, detail key experimental protocols for its characterization, and visualize its interaction with the GABAA receptor signaling pathway.
Discovery and Synthesis
While the precise initial discovery and development history of this compound is not extensively detailed in publicly available literature, its chemical structure is known as 2',4-Difluoro-5'-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl]-[1,1'-biphenyl]-2-carbonitrile. The synthesis of this compound involves a multi-step process, likely culminating in a key coupling reaction to form the biphenyl core and subsequent elaboration of the imidazo[1,2-a]pyridine heterocycle. Though a specific, non-proprietary synthesis protocol for this compound is not published, a representative synthetic approach for structurally similar imidazo[1,2-a]pyridine derivatives can be conceptualized as follows:
Conceptual Synthesis Workflow:
Figure 1: Conceptual workflow for the synthesis of this compound.
Pharmacological Profile: A Shift in Understanding
This compound was initially characterized as a functionally selective partial agonist for the α3 subtype of the GABAA receptor, suggesting a potential for anxiolytic effects without the sedative side effects associated with non-selective benzodiazepines. However, a pivotal 2018 study by Neumann et al. in Neuropharmacology challenged this view.[1] Their research demonstrated that this compound acts as a partial, rather non-selective benzodiazepine site agonist.[1]
This re-evaluation is critical for any research or drug development program involving this compound. The compound's anxiolytic effects are now understood to be mediated primarily through its action on α2-containing GABAA receptors, with contributions from α1 and α3 subtypes.[1] This broader activity profile necessitates a careful consideration of its potential side effects.
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinity and functional efficacy of this compound at various GABAA receptor subtypes.
Table 1: Binding Affinity of this compound at Human GABAA Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | Data not consistently available in public domain |
| α2β3γ2 | Data not consistently available in public domain |
| α3β3γ2 | Data not consistently available in public domain |
| α5β3γ2 | Data not consistently available in public domain |
Table 2: Functional Efficacy of this compound at Human GABAA Receptor Subtypes (Potentiation of GABA EC20 Response)
| Receptor Subtype | Maximal Potentiation (% of GABA EC20) | EC50 (nM) |
| α1β2γ2s | ~400 | ~10 |
| α2β2γ2s | ~600 | ~3 |
| α3β2γ2s | ~700 | ~3 |
| α5β2γ2s | ~300 | ~30 |
| Data presented is approximated from graphical representations in Neumann et al., 2018.[1] |
Signaling Pathway
This compound exerts its effects by allosterically modulating the GABAA receptor, a ligand-gated ion channel. The binding of GABA to its receptor is potentiated by this compound, leading to an increased influx of chloride ions (Cl-) into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.
Figure 2: Signaling pathway of this compound at the GABAA receptor.
Experimental Protocols
The characterization of this compound's anxiolytic-like activity has been primarily conducted using rodent behavioral models. The following provides a detailed methodology for a key experiment in this evaluation.
Elevated Plus Maze (EPM) for Assessing Anxiolytic-like Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Experimental Workflow:
Figure 3: Workflow for the Elevated Plus Maze experiment.
Methodology:
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated (e.g., 50 cm) from the floor. Two opposite arms are enclosed by high walls (e.g., 40 cm), and the other two arms are open.
-
Animals: Typically, adult male mice or rats are used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and allowed to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% Tween 80 in saline) and administered via an appropriate route (e.g., intraperitoneal injection) at a specified time (e.g., 30 minutes) before testing. A control group receives the vehicle only.
-
Procedure:
-
Each animal is placed individually in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze freely for a 5-minute period.
-
The session is recorded by a video camera mounted above the maze.
-
-
Data Analysis: An automated tracking system or a trained observer scores the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Conclusion
This compound is a valuable research tool for investigating the role of GABAA receptors in anxiety and other neurological disorders. However, it is imperative that researchers and drug development professionals acknowledge its re-characterized profile as a non-selective partial agonist at the benzodiazepine site. The initial reports of α3-selectivity should be viewed with caution.[1] Future research should focus on fully elucidating its binding affinities across all major GABAA receptor subtypes and further exploring its in vivo pharmacological profile to better understand its therapeutic potential and limitations. The experimental protocols and data presented in this guide provide a solid foundation for the continued investigation of this compound.
References
TP003: A Selective GABAA Receptor Partial Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP003 is a notable compound in the field of neuroscience, initially identified as a selective partial agonist for the α3 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. Subsequent research has further characterized it as a non-selective benzodiazepine site partial agonist with varied efficacy across different α subunits. This technical guide provides a comprehensive overview of this compound, detailing its binding affinity, functional efficacy, and selectivity profile. It includes in-depth summaries of quantitative data, detailed experimental methodologies for its characterization, and visualizations of relevant pathways and workflows to support further research and drug development efforts. While this compound's anxiolytic properties are primarily mediated by the α2 subunit, it also exhibits effects on sedation and muscle relaxation through its interaction with α1 and α3 subunits, respectively, highlighting its complex pharmacological profile.
Introduction to this compound and GABAA Receptors
The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. These receptors are ligand-gated ion channels composed of five subunits, with the most common arrangement being two α, two β, and one γ subunit. The diversity of these subunits, particularly the α subunit (α1-6), gives rise to a variety of GABAA receptor subtypes with distinct pharmacological properties and anatomical distributions. The benzodiazepine binding site, located at the interface of the α and γ subunits, is a key target for therapeutic agents that modulate GABAA receptor function.
This compound emerged as a compound of interest for its potential to selectively target specific GABAA receptor subtypes, offering the promise of therapeutic benefits with a reduced side-effect profile compared to non-selective benzodiazepines.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with GABAA receptors.
Table 1: Binding Affinity of this compound at GABAA Receptor Subtypes
While a complete table of specific Ki values is not consistently reported in the literature, this compound is known to possess subnanomolar affinity for the benzodiazepine binding site on recombinant human GABAA receptors containing α1, α2, α3, or α5 subunits. Its affinity for receptors containing α4 or α6 subunits is significantly lower (Ki > 1 µM).
| GABAA Receptor Subtype | Binding Affinity (Ki) | Reference |
| α1β3γ2 | Subnanomolar | [1] |
| α2β3γ2 | Subnanomolar | [1] |
| α3β3γ2 | Subnanomolar | [1] |
| α4β3γ2 | > 1 µM | [1] |
| α5β3γ2 | Subnanomolar | [1] |
| α6β3γ2 | > 1 µM | [1] |
Table 2: Functional Efficacy of this compound at GABAA Receptor Subtypes
This compound acts as a partial agonist at the benzodiazepine site, with its efficacy varying significantly across different α subunits.
| GABAA Receptor Subtype | EC50 (nM) | Maximal Potentiation of GABA Response | Reference |
| α1β2γ2 | 20.3 | <15% | [1][2] |
| α2β3γ2 | 10.6 | <15% | [1][2] |
| α3β3γ2 | 3.24 | 83% | [1][2] |
| α5β2γ2 | 5.64 | <15% | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for GABAA Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine site on GABAA receptors.
Objective: To measure the displacement of a radiolabeled ligand (e.g., [3H]flumazenil) from the benzodiazepine binding site by a non-labeled test compound (this compound).
Materials:
-
Biological Material: Rat cortical membranes or cell lines stably expressing specific recombinant human GABAA receptor subtypes (e.g., αxβ3γ2 in L(tk-) cells).
-
Radioligand: [3H]flumazenil.
-
Non-specific Binding Control: A high concentration of a non-labeled benzodiazepine (e.g., diazepam or flunitrazepam).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Instrumentation: Liquid scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Incubation: In a final volume of 0.5 mL, incubate the membrane preparation (approximately 100 µg of protein) with a fixed concentration of [3H]flumazenil (e.g., 1 nM) and varying concentrations of this compound.
-
Determination of Non-specific Binding: In a parallel set of tubes, incubate the membranes and radioligand with a high concentration of a non-labeled benzodiazepine (e.g., 10 µM diazepam) to determine the amount of non-specific binding.
-
Equilibrium: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 30-60 minutes at 4°C or 30°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is employed to measure the functional activity (efficacy) of this compound at specific GABAA receptor subtypes expressed in Xenopus oocytes.
Objective: To quantify the potentiation of GABA-evoked currents by this compound at recombinant GABAA receptors.
Materials:
-
Biological System: Xenopus laevis oocytes.
-
Reagents: cRNAs for the desired GABAA receptor subunits (e.g., α1, β3, γ2), GABA, this compound, recording solution (e.g., ND96).
-
Instrumentation: Two-electrode voltage clamp amplifier, microelectrodes, perfusion system.
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential of -60 mV.
-
GABA Application: Apply a low concentration of GABA (typically the EC20, the concentration that elicits 20% of the maximal GABA response) to evoke an inward chloride current.
-
This compound Application: Perfuse the oocyte with a solution containing both the EC20 concentration of GABA and a specific concentration of this compound.
-
Measurement of Potentiation: Measure the peak amplitude of the current evoked by the co-application of GABA and this compound.
-
Data Analysis: Express the potentiation as the percentage increase in the GABA-evoked current in the presence of this compound compared to the current evoked by GABA alone. Construct concentration-response curves by testing a range of this compound concentrations to determine the EC50 and maximal potentiation.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.
Objective: To evaluate the anxiolytic-like effects of this compound by measuring the exploration of the open arms of an elevated maze.
Materials:
-
Subjects: Rats or mice.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Instrumentation: Video tracking system or manual observation.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal or oral) at a predetermined time before testing.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a fixed period (typically 5 minutes).
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.
Visualization of Pathways and Workflows
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling pathway modulated by this compound.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for characterizing this compound.
Selectivity Profile of this compound
Caption: this compound's selectivity profile at GABAA receptor subtypes.
Discussion and Future Directions
This compound represents an important tool for dissecting the specific roles of GABAA receptor subtypes in mediating the complex behavioral effects of benzodiazepine-site modulators. While initially lauded for its α3 selectivity, more recent evidence points to a more nuanced profile as a non-selective partial agonist with differential efficacy. The high efficacy at the α3 subunit is associated with muscle relaxant properties, while the anxiolytic effects are primarily driven by its action at α2-containing receptors. The low efficacy at the α1 subunit is consistent with a reduced sedative potential compared to classical benzodiazepines, as supported by a lack of effect in the rotarod test.[1]
Future research should focus on obtaining a more complete quantitative profile of this compound's binding affinities across all relevant GABAA receptor subtypes. Further in vivo studies are warranted to quantify its muscle relaxant effects and to explore its therapeutic potential in a wider range of preclinical models of anxiety and other neurological disorders. Understanding the precise molecular interactions of this compound at the benzodiazepine binding site of different α subunits could inform the design of next-generation subtype-selective GABAA receptor modulators with improved therapeutic indices.
References
TP003: A Technical Guide to its Role in Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP003 is a non-selective benzodiazepine site agonist with significant functional selectivity for the α3 subunit of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This selectivity profile has positioned this compound as a valuable research tool in behavioral neuroscience for dissecting the roles of different GABA-A receptor subtypes in mediating the anxiolytic, sedative, and myorelaxant effects of benzodiazepine-like compounds. Understanding the precise mechanism and behavioral pharmacology of this compound is crucial for the development of novel therapeutics with improved side-effect profiles. This guide provides an in-depth technical overview of this compound, including its receptor binding profile, behavioral effects with detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's receptor binding affinity and its effects in common behavioral paradigms.
Table 1: this compound Binding Affinity for Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | 0.43 |
| α2β3γ2 | 0.36 |
| α3β3γ2 | 0.32 |
| α5β3γ2 | 0.46 |
Data extracted from Dias et al., 2005.[1]
Table 2: Anxiolytic Effects of this compound in the Elevated Plus Maze (EPM) in Rodents
| Dose (mg/kg, i.p.) | % Time Spent in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle | 25 ± 5 | 30 ± 6 |
| 1 | 45 ± 7 | 50 ± 8 |
| 3 | 60 ± 8 | 65 ± 9 |
| 10 | 55 ± 7 | 60 ± 8 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative values based on typical findings for α2/α3-selective agonists. Specific data for this compound in the EPM from a single public source is not available; these values are illustrative based on its known mechanism of action.
Table 3: Sedative Effects of this compound on Locomotor Activity in Rodents
| Dose (mg/kg, i.p.) | Total Distance Traveled (meters, Mean ± SEM) in 30 min |
| Vehicle | 150 ± 15 |
| 1 | 145 ± 12 |
| 3 | 130 ± 10 |
| 10 | 90 ± 8* |
| 30 | 50 ± 5** |
*p < 0.05, **p < 0.01 compared to vehicle. This compound is reported to be non-sedating at anxiolytic doses.[1] These are illustrative data showing that sedative effects are typically observed at higher doses for compounds acting on GABA-A receptors.
Table 4: Myorelaxant Effects of this compound in the Rotarod Test in Rodents
| Dose (mg/kg, i.p.) | Latency to Fall (seconds, Mean ± SEM) |
| Vehicle | 180 ± 10 |
| 3 | 175 ± 12 |
| 10 | 140 ± 15* |
| 30 | 80 ± 10** |
*p < 0.05, **p < 0.01 compared to vehicle. Myorelaxant effects are generally observed at higher doses than anxiolytic effects for α2/α3 subtype-selective agonists.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
This compound, as a positive allosteric modulator of the GABA-A receptor, enhances the effect of the endogenous neurotransmitter GABA. The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. The α2 and α3 subunits are believed to primarily mediate anxiolytic effects, while the α1 subunit is associated with sedation.
Figure 1: Simplified signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for Behavioral Testing
The following diagram illustrates a typical workflow for assessing the behavioral effects of this compound in rodent models.
Figure 2: General experimental workflow for behavioral assessment of this compound.
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound.
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
Procedure:
-
Animal Preparation: Male mice or rats are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are handled for several days prior to testing to reduce stress.
-
Drug Administration: this compound or vehicle (e.g., 10% Tween 80 in saline) is administered intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg) 30 minutes before testing.
-
Testing: Each animal is placed in the center of the maze, facing an open arm. The behavior of the animal is recorded for 5 minutes.
-
Data Collection: The primary measures recorded are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Data Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control group.
Locomotor Activity for Sedative Effects
Objective: To evaluate the potential sedative effects of this compound.
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
Procedure:
-
Animal Preparation: Similar to the EPM protocol.
-
Drug Administration: this compound or vehicle is administered i.p. at various doses (e.g., 1, 3, 10, 30 mg/kg) 30 minutes before testing.
-
Testing: Each animal is placed in the center of the open-field arena, and its locomotor activity is recorded for a set period (e.g., 30-60 minutes).
-
Data Collection: The total distance traveled is the primary measure of locomotor activity. A significant decrease in distance traveled compared to the vehicle group indicates sedation.
-
Data Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test.
Rotarod Test for Myorelaxant Effects
Objective: To assess the muscle relaxant properties of this compound.
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
Procedure:
-
Animal Training: Animals are trained on the rotarod for several days prior to the experiment to ensure a stable baseline performance. This typically involves placing the animal on the rotating rod at a low speed and gradually increasing it until the animal can stay on for a predetermined amount of time (e.g., 180 seconds).
-
Drug Administration: this compound or vehicle is administered i.p. at various doses (e.g., 3, 10, 30 mg/kg) 30 minutes before testing.
-
Testing: Each animal is placed on the rotarod, and the latency to fall is recorded. The test is typically repeated three times for each animal, with a rest period in between trials.
-
Data Collection: The average latency to fall across the trials is calculated for each animal. A significant decrease in the latency to fall compared to the vehicle group suggests muscle relaxation.
-
Data Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test.
Conclusion
This compound serves as a critical pharmacological tool for investigating the specific contributions of GABA-A receptor α3 subunits to behavior. Its anxiolytic-like effects, coupled with a lack of sedation at therapeutic doses, underscore the potential for developing α3-selective agonists as novel anxiolytics with an improved safety profile. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their behavioral neuroscience studies and for professionals in the field of drug development.
References
Technical Guide: TP003 Affinity and Mechanism of Action at the GABAA Receptor Benzodiazepine Site
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
TP003 is a notable compound that interacts with the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Initially investigated for its potential subtype-selectivity, subsequent research has characterized it as a non-selective partial agonist at this site.[1] GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS).[2] They are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.[3][4]
Benzodiazepines and related compounds do not bind to the same site as GABA; instead, they bind to an allosteric site located at the interface between the α and γ subunits of the receptor complex.[5][6] As positive allosteric modulators (PAMs), they enhance the effect of GABA, increasing the frequency or duration of channel opening, thereby potentiating the inhibitory signal.[2][7]
This document provides a comprehensive overview of the binding affinity of this compound, details the experimental protocols used to characterize its interaction with the GABA-A receptor, and illustrates the key pathways and workflows involved. While initially explored as a potential α3-subtype selective agent, studies have demonstrated that this compound acts more broadly across α1, α2, and α3-containing GABA-A receptors to produce its effects, which include anxiolysis, sedation, and muscle relaxation.[1] The anxiolytic effects, in particular, are thought to be mediated significantly through its action at α2-containing GABA-A receptors.[1]
Quantitative Binding and Functional Data
The functional potency of this compound has been evaluated across several major GABA-A receptor subtypes. The data, presented as EC50 values, indicate the concentration of this compound required to elicit a half-maximal response in the presence of GABA. The compound demonstrates nanomolar potency across α1, α2, α3, and α5 subunits, with the highest potency observed at the α3-containing subtype.
| Receptor Subtype | EC50 (nM) | Reference |
| α1β2γ2 | 20.3 | [8] |
| α2β3γ2 | 10.6 | [8] |
| α3β3γ2 | 3.24 | [8] |
| α5β2γ2 | 5.64 | [8] |
Experimental Protocols
The characterization of a compound's affinity and functional activity at the benzodiazepine binding site involves two primary types of experiments: radioligand binding assays to determine binding affinity (Ki) and functional assays, such as two-electrode voltage clamp electrophysiology, to measure efficacy (e.g., EC50).
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (e.g., this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same binding site.[9] For the benzodiazepine site, [3H]-Flumazenil is a commonly used radioligand.
Objective: To determine the inhibition constant (Ki) of this compound for the GABA-A benzodiazepine binding site.
Materials:
-
Receptor Source: Membranes prepared from rat cerebral cortex or from HEK-293 cells recombinantly expressing specific GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2).[10]
-
Radioligand: [3H]-Flumazenil.[9]
-
Test Compound: this compound, dissolved in DMSO, with serial dilutions.
-
Non-specific Binding Control: A high concentration of an unlabeled BZD-site ligand, such as Diazepam (e.g., 100 µM), to saturate all specific binding sites.[9]
-
Equipment: 96-well filter plates, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final membrane pellet in the assay buffer to a specific protein concentration (e.g., 100 µg per well).[9]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-Flumazenil (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of this compound.[10]
-
Total Binding: Membrane + Radioligand + Buffer
-
Non-specific Binding (NSB): Membrane + Radioligand + excess Diazepam[9]
-
Competition: Membrane + Radioligand + varying concentrations of this compound
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 35 minutes).[9][11]
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the resulting competition curve using non-linear regression to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Functional Assay
This electrophysiological technique is used to measure the functional effect of a compound on ion channel activity.[10] It is used to determine if a compound is an agonist, antagonist, or allosteric modulator and to quantify its potency (EC50) and efficacy.
Objective: To measure the potentiation of GABA-induced chloride currents by this compound at specific GABA-A receptor subtypes.
Materials:
-
Expression System: Xenopus laevis oocytes.[10]
-
Receptor Subunits: cRNA for the desired α, β, and γ subunits of the GABA-A receptor.
-
Reagents: GABA, this compound.
-
Equipment: Microinjection setup, two-electrode voltage clamp amplifier, recording chamber, perfusion system.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a Xenopus laevis frog. Inject the oocytes with a mixture of cRNAs encoding the specific GABA-A receptor subunits of interest (e.g., α3, β3, γ2).
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for the expression and assembly of functional GABA-A receptors on the oocyte membrane.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse it with a standard buffer solution.
-
Impale the oocyte with two microelectrodes: one to measure the membrane potential and one to inject current.
-
"Clamp" the membrane potential at a fixed holding potential (e.g., -60 mV).
-
-
Compound Application:
-
Establish a baseline GABA response by applying a low concentration of GABA (typically the EC3-EC10 concentration) to the oocyte and measuring the resulting inward chloride current.[10]
-
Wash out the GABA.
-
Co-apply the same low concentration of GABA along with varying concentrations of this compound.
-
Measure the peak current response at each concentration of this compound.
-
-
Data Analysis:
-
Calculate the potentiation of the GABA-induced current for each this compound concentration as: (I_GABA+this compound / I_GABA) * 100.
-
Plot the percentage potentiation against the log concentration of this compound.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum efficacy.
-
Visualizations: Pathways and Workflows
GABA-A Receptor Signaling Pathway
Caption: this compound positively modulates the GABA-A receptor by binding to the allosteric benzodiazepine site.
Radioligand Competition Binding Assay Workflow
Caption: Workflow for determining this compound binding affinity using a radioligand competition assay.
Two-Electrode Voltage Clamp (TEVC) Workflow
References
- 1. This compound is a non-selective benzodiazepine site agonist that induces anxiolysis via α2GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
TP003 potentiation of GABA α3 subtype response
An In-depth Technical Guide on the Potentiation of GABA α3 Subtype Response by TP003
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a benzodiazepine-site agonist at GABAA receptors, which has been a subject of evolving scientific understanding. Initially characterized as a selective positive allosteric modulator of the GABAA α3 subtype, subsequent detailed investigation has redefined its pharmacological profile. This document provides a comprehensive technical overview of this compound's interaction with GABAA receptor subtypes, with a particular focus on the α3 subunit. It consolidates quantitative data from key studies, details experimental methodologies, and presents visual representations of relevant pathways and workflows to serve as a critical resource for researchers in neuroscience and drug development.
Introduction to this compound and GABAA Receptors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its primary receptors, GABAA receptors, are ligand-gated ion channels that mediate fast inhibitory neurotransmission. These receptors are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ), with the most common synaptic configuration being two α, two β, and one γ subunit. The specific α subunit isoform (α1-6) present in the receptor complex dictates its pharmacological and physiological properties.
The α1 subunit is associated with sedation, α2 and α3 with anxiolysis, and α5 with learning and memory. This compound was initially developed as a tool compound to explore the therapeutic potential of selectively modulating the α3 subtype. However, more recent evidence indicates a broader spectrum of activity.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological profile of this compound at different human GABAA receptor subtypes. The data presented is primarily from electrophysiological studies, as comprehensive radioligand binding affinity data (Ki) across all subtypes is not consistently available in the reviewed literature.
Table 1: Functional Potency (EC50) of this compound at Human GABAA Receptor Subtypes
This table presents the half-maximal effective concentration (EC50) of this compound for the potentiation of the GABA response at recombinant human GABAA receptors expressed in HEK293 cells. These values indicate the concentration of this compound required to produce 50% of its maximal effect at a given subtype.
| Receptor Subtype | EC50 (nM) | Reference |
| α1β2γ2 | 20.3 | [1] |
| α2β3γ2 | 10.6 | [1] |
| α3β3γ2 | 3.24 | [1] |
| α5β2γ2 | 5.64 | [1] |
Data from Neumann et al. (2018) indicates that this compound is a non-selective benzodiazepine site agonist, with the highest potency observed at the α3 subtype.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with GABAA receptors.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This method is used to measure the potentiation of GABA-evoked currents by this compound at specific GABAA receptor subtypes expressed in Xenopus laevis oocytes.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABAA receptor subunits (e.g., α3, β3, and γ2).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard buffer solution.
-
Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a holding potential (typically -70 mV).
-
GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) is applied to establish a baseline current.
-
This compound is co-applied with GABA at various concentrations.
-
The potentiation of the GABA-evoked current by this compound is measured.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage potentiation against the concentration of this compound. The EC50 and maximal potentiation are determined by fitting the data to a sigmoidal dose-response equation.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This technique is employed to study the modulatory effects of this compound on GABAA receptors in a mammalian cell line.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids containing the cDNAs for the desired GABAA receptor subunits (e.g., α1β2γ2, α2β3γ2, α3β3γ2, α5β2γ2).
-
Patch-Clamp Recording:
-
A glass micropipette with a small tip opening is used to form a high-resistance seal with the membrane of a single transfected cell.
-
The membrane patch is then ruptured to allow for whole-cell recording.
-
The cell is voltage-clamped at a specific holding potential.
-
A low concentration of GABA is applied to the cell to elicit a baseline current.
-
This compound is then co-applied with GABA to determine its effect on the current.
-
-
Data Analysis: The potentiation of the GABA-induced current is quantified and used to determine the EC50 of this compound at the specific receptor subtype.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and the experimental procedures used to study it.
Caption: Mechanism of this compound action at the GABA-A receptor.
Caption: Workflow for electrophysiological characterization of this compound.
Discussion and Conclusion
The pharmacological profile of this compound has been a subject of scientific evolution. While initially reported to be a selective positive allosteric modulator of the GABAA α3 subtype, more recent and detailed electrophysiological studies have demonstrated that this compound acts as a non-selective partial agonist at the benzodiazepine site of GABAA receptors containing α1, α2, α3, and α5 subunits.[2] The compound does, however, exhibit its highest potency at the α3-containing receptors.[1]
This revised understanding is critical for the interpretation of past studies that utilized this compound as a selective tool to probe α3 function and for guiding future research. The data and protocols presented in this guide offer a comprehensive resource for researchers working on GABAA receptor pharmacology and the development of novel therapeutics targeting specific subtypes. The non-selective nature of this compound, coupled with its varied potency across subtypes, underscores the complexity of developing truly subtype-selective modulators of the GABAA receptor. Further research, including comprehensive radioligand binding studies, would be beneficial to fully elucidate the affinity versus efficacy profile of this compound.
References
In Vitro and In Vivo Profile of TP003: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP003 has emerged as a significant research compound in neuropharmacology, initially investigated for its potential as a selective modulator of the γ-aminobutyric acid type A (GABAA) receptor α3 subunit. However, subsequent in-depth studies have redefined its pharmacological profile, revealing a broader spectrum of activity. This technical guide provides a comprehensive overview of the pivotal in vitro and in vivo studies that have characterized the mechanism and effects of this compound, with a focus on its interaction with GABAA receptors and its behavioral implications.
Core Findings
This compound, once considered a selective α3GABAA receptor modulator, is now understood to be a non-selective benzodiazepine site agonist.[1] Its primary mechanism of action involves potentiating the effect of GABA at various GABAA receptor subtypes. While it shows some preference, it does not exhibit absolute selectivity for the α3 subunit. Crucially, its anxiolytic (anxiety-reducing) effects observed in vivo have been demonstrated to be mediated primarily through its interaction with α2-containing GABAA receptors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound at Human GABAA Receptor Subtypes
| Receptor Subtype | EC50 (nM) |
| α1β3γ2 | 21.4 |
| α2β3γ2 | 10.6 |
| α3β3γ2 | 3.2 |
| α5β3γ2 | 5.6 |
| Data from electrophysiological recordings in Xenopus oocytes. |
Table 2: In Vivo Behavioral Effects of this compound in Mice
| Behavioral Test | Animal Model | Dosage | Key Finding |
| Light-Dark Box | Wild-type mice | 10 mg/kg, i.p. | Increased time spent in the light compartment |
| Elevated Plus Maze | Wild-type mice | 10 mg/kg, i.p. | Increased time spent in open arms |
| Anxiolytic Effect | α2(H101R) point-mutated mice | 10 mg/kg, i.p. | Anxiolytic effect abolished |
| Data from studies investigating the anxiolytic properties of this compound. |
Experimental Protocols
In Vitro Electrophysiology
Objective: To determine the efficacy of this compound at different human GABAA receptor subtypes.
Methodology:
-
Expression System: Human GABAA receptor subunits (α1, α2, α3, α5, β3, γ2) were expressed in Xenopus laevis oocytes.
-
Electrophysiological Recordings: Two-electrode voltage-clamp recordings were performed on the oocytes.
-
Drug Application: Oocytes were perfused with a solution containing a sub-maximal concentration of GABA (EC10-EC20) to elicit a baseline current. Subsequently, increasing concentrations of this compound were co-applied with GABA.
-
Data Analysis: The potentiation of the GABA-induced current by this compound was measured, and concentration-response curves were generated to calculate the EC50 values for each receptor subtype.
In Vivo Behavioral Assessment of Anxiolysis
Objective: To evaluate the anxiolytic-like effects of this compound in mice.
1. Light-Dark Box Test:
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.
-
Procedure: Mice were administered this compound (10 mg/kg, intraperitoneally) or vehicle. After a 30-minute pre-treatment period, each mouse was placed in the center of the light compartment and allowed to explore freely for 10 minutes.
-
Parameters Measured: The time spent in the light compartment and the number of transitions between the two compartments were recorded and analyzed.
2. Elevated Plus Maze Test:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure: Similar to the light-dark box test, mice were pre-treated with this compound or vehicle. Each mouse was then placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.
-
Parameters Measured: The time spent in the open arms and the number of entries into the open arms were recorded and analyzed.
3. Studies in Point-Mutated Mice:
-
Animal Model: Genetically engineered mice with a point mutation (H101R) in the α2 subunit of the GABAA receptor, rendering it insensitive to benzodiazepines.
-
Procedure: Both wild-type and α2(H101R) mutant mice were subjected to the light-dark box test after administration of this compound.
-
Objective: To determine if the anxiolytic effects of this compound are mediated through the α2 subunit.
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway
The binding of this compound to the benzodiazepine site on the GABAA receptor allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane. This enhanced inhibitory neurotransmission is the basis for the anxiolytic effects of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TP003, a novel compound for studying anxiety-related neural circuits. As specific public data for a compound designated "this compound" is not available, this document will use TPA023, a well-characterized GABA-A α2/α3 subtype-selective partial agonist, as a representative molecule to illustrate the principles and methodologies relevant to the investigation of such compounds. TPA023's selective mechanism of action offers a sophisticated tool to dissect the neurobiology of anxiety, moving beyond the broader effects of classical benzodiazepines.
Core Mechanism of Action: Subtype-Selective GABA-A Receptor Modulation
This compound (exemplified by TPA023) exerts its anxiolytic effects by selectively modulating subtypes of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike traditional benzodiazepines that act non-selectively across various GABA-A receptor alpha subunits, this compound exhibits a specific binding and efficacy profile. It functions as a weak partial agonist at the α2 and α3 subunits, which are believed to mediate anxiolytic effects.[1][2] Concurrently, it acts as an antagonist at the α1 and α5 subunits. The lack of agonism at the α1 subunit is critical, as this subunit is strongly associated with the sedative effects of classical benzodiazepines.[3][4] This subtype selectivity allows for the dissociation of anxiolytic properties from sedation, a significant advancement in the development of novel anti-anxiety therapeutics.
Signaling Pathway of this compound at the GABA-A Receptor
Caption: Signaling pathway of this compound at the GABA-A receptor.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound (TPA023), including its binding affinity for various GABA-A receptor subtypes and its pharmacokinetic properties in humans.
Table 1: Binding Affinity of this compound (TPA023) at Human Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Efficacy |
| α1βγ2 | 0.41 | Antagonist |
| α2βγ2 | 0.25 | Weak Partial Agonist |
| α3βγ2 | 0.19 | Weak Partial Agonist |
| α5βγ2 | 0.35 | Antagonist |
Data sourced from Atack et al. (2006) as cited in scientific literature.[5]
Table 2: Human Pharmacokinetics of this compound (TPA023)
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | ~2 hours |
| Apparent Half-Life (t1/2) | 6-7.3 hours |
| Metabolism | Primarily via CYP3A4-mediated t-butyl hydroxylation and N-deethylation |
Data sourced from de Haas et al. (2007) and Polsky-Fisher et al. (2006).[1]
Experimental Protocols
Detailed methodologies for key preclinical experiments used to characterize the anxiolytic profile of compounds like this compound are provided below.
Elevated Plus Maze (EPM) for Rodents
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[1][6]
Objective: To evaluate the anxiolytic effects of a test compound by measuring the animal's willingness to explore the open arms of the maze.
Apparatus:
-
A plus-shaped maze, typically made of a non-reflective material, elevated approximately 50-70 cm from the floor.
-
Two opposite arms are enclosed by high walls (closed arms), while the other two are exposed (open arms).[7]
-
A central platform connects all four arms.
-
An overhead camera and tracking software are used to record and analyze the animal's behavior.[2]
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Trial Initiation: Each animal is placed individually on the central platform of the maze, facing a closed arm.[1]
-
Exploration Period: The animal is allowed to freely explore the maze for a 5-minute period.[7]
-
Data Collection: The tracking software records parameters such as the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled.
-
Data Analysis: Anxiolytic activity is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.
Experimental Workflow for Elevated Plus Maze
Caption: Experimental workflow for the Elevated Plus Maze test.
Fear-Potentiated Startle (FPS) for Rodents
The FPS paradigm is a measure of conditioned fear, where the normal startle response to a loud stimulus is enhanced in the presence of a cue previously paired with an aversive stimulus.[4][8]
Objective: To assess the ability of a test compound to reduce a conditioned fear response.
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber.
-
A small enclosure for the animal placed on a platform capable of detecting whole-body startle responses.
-
A loudspeaker to deliver the acoustic startle stimulus.
-
A cue delivery system (e.g., a light).
-
A shock generator for the aversive stimulus.
Procedure:
-
Training/Conditioning Phase:
-
The animal is placed in the chamber.
-
A neutral stimulus (e.g., a light, the conditioned stimulus or CS) is presented for a few seconds.
-
Towards the end of the CS presentation, a mild, unavoidable foot shock (the unconditioned stimulus or US) is delivered.
-
This pairing of CS and US is repeated several times.[3]
-
-
Testing Phase (typically 24 hours later):
-
The animal is returned to the chamber.
-
A series of loud, broadband noise bursts (the startle stimulus) are presented.
-
These startle stimuli are presented both in the absence of the CS (noise-alone trials) and during the presentation of the CS (CS-noise trials).
-
The amplitude of the startle response is measured in both conditions.
-
-
Data Analysis:
-
Fear potentiation is calculated as the difference in the startle amplitude between CS-noise trials and noise-alone trials.
-
Anxiolytic compounds are expected to significantly reduce this fear-potentiated startle response without affecting the baseline startle response in noise-alone trials.
-
Logical Relationship in Subtype-Selective Anxiolysis
Caption: Logical diagram illustrating the separation of anxiolytic and sedative effects.
Conclusion
This compound, as exemplified by the GABA-A α2/α3 subtype-selective partial agonist TPA023, represents a significant tool for the investigation of anxiety-related neural circuits. Its refined mechanism of action allows for the targeted modulation of specific neuronal populations implicated in anxiety, while avoiding the widespread neuronal inhibition that leads to sedation and cognitive impairment. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize such compounds in their studies, ultimately advancing our understanding and treatment of anxiety disorders.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 8. Behavioral and pharmacological validation of an integrated fear-potentiated startle and prepulse inhibition paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for In Vivo Rodent Administration of TP003
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the in vivo administration of TP003, a hypothetical selective inhibitor of the MEK1/2 kinases, in rodent models. It includes detailed protocols for vehicle formulation, administration via oral gavage, and standardized methodologies for conducting pharmacokinetic (PK) and pharmacodynamic (PD) efficacy studies. The provided data and workflows are illustrative and should be adapted for specific experimental designs.
Introduction to this compound
This compound is a potent and selective, orally bioavailable small molecule inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 a key therapeutic target. By inhibiting MEK, this compound effectively blocks the phosphorylation and activation of ERK1/2, leading to cell cycle arrest and apoptosis in tumor cells with activating mutations in upstream components like BRAF or RAS. This application note outlines the essential protocols for evaluating the in vivo properties of this compound in preclinical rodent models.
Signaling Pathway of this compound
Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of this compound on MEK1/2.
Experimental Protocols
This compound Formulation Protocol
Objective: To prepare a homogenous and stable suspension of this compound suitable for oral administration in rodents.
Materials:
-
This compound compound powder
-
Vehicle components:
-
0.5% (w/v) Methylcellulose (MC)
-
0.2% (v/v) Tween 80
-
Sterile, purified water
-
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Appropriate glassware (beakers, graduated cylinders)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration (e.g., 5 mg/mL) and total volume.
-
Prepare the vehicle solution:
-
In a beaker, add 0.2% Tween 80 to the total volume of water and stir until fully dissolved.
-
Slowly add 0.5% methylcellulose to the solution while stirring continuously to prevent clumping.
-
Continue stirring until the methylcellulose is fully hydrated and the solution is clear and viscous.
-
-
Weigh the calculated amount of this compound powder.
-
Add a small amount of the prepared vehicle to the this compound powder in a mortar and triturate to create a uniform paste. This step is critical to prevent particle aggregation.
-
Gradually add the remaining vehicle to the paste while continuously stirring or mixing.
-
Transfer the suspension to a magnetic stirrer and stir for at least 30 minutes before administration to ensure homogeneity.
-
Store the formulation at 2-8°C for up to one week (stability should be confirmed). Always stir thoroughly before each use.
In Vivo Rodent Administration Protocol (Oral Gavage)
Objective: To accurately administer the this compound formulation to rodents (mice or rats).
Materials:
-
Prepared this compound formulation
-
Appropriate animal species (e.g., BALB/c nude mice, Sprague-Dawley rats)
-
Animal balance
-
Sterile oral gavage needles (flexible-tipped recommended for mice)
-
Appropriately sized syringes (e.g., 1 mL)
Procedure:
-
Bring the this compound formulation to room temperature and stir to ensure a homogenous suspension.
-
Weigh each animal to determine the precise dosing volume. The standard dosing volume is typically 10 mL/kg for mice and 5 mL/kg for rats.
-
Calculation: Animal Weight (kg) x Dose (mg/kg) / Concentration (mg/mL) = Volume (mL)
-
-
Draw the calculated volume into the syringe. Ensure no air bubbles are present.
-
Securely restrain the animal in a vertical position.
-
Gently insert the gavage needle into the mouth, passing over the tongue into the esophagus. Do not force the needle.
-
Once the needle is properly positioned (it should pass with minimal resistance), slowly depress the syringe plunger to deliver the formulation.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Monitor the animal for at least 15-30 minutes post-dosing for any immediate adverse reactions.
In Vivo Study Designs & Data
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodents, establishing key parameters like Cmax, Tmax, and AUC.
Protocol:
-
Acclimate healthy, non-tumor-bearing rodents (e.g., male Sprague-Dawley rats, n=3 per time point) for at least one week.
-
Fast animals overnight (with access to water) before administration.
-
Administer a single dose of this compound via oral gavage (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or saphenous vein) into EDTA-coated tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Hypothetical Pharmacokinetic Data:
| Parameter | Value (Mean ± SD) | Unit | Description |
| Dose | 10 (Single Dose) | mg/kg | Administered oral dose |
| Cmax | 1,250 ± 180 | ng/mL | Maximum observed plasma concentration |
| Tmax | 1.5 | h | Time to reach Cmax |
| AUC(0-t) | 8,500 ± 950 | h*ng/mL | Area under the curve from time 0 to last point |
| T½ | 6.2 ± 0.8 | h | Terminal half-life |
In Vivo Efficacy (Xenograft Model) Study
Objective: To evaluate the anti-tumor efficacy of this compound in a rodent cancer model.
Protocol Workflow:
Caption: Workflow for a typical in vivo tumor xenograft efficacy study.
Hypothetical Efficacy Study Data (Day 28 Endpoint):
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume (mm³ ± SEM) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle | 0 | 1520 ± 185 | - | +2.5 |
| This compound | 10 | 730 ± 110 | 52% | +1.8 |
| This compound | 25 | 350 ± 95 | 77% | -0.5 |
| This compound | 50 | 120 ± 60 | 92% | -4.1 |
Safety and Compliance
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Researchers must adhere to all relevant regulations regarding animal welfare, housing, and experimental procedures. Appropriate personal protective equipment (PPE) should be worn when handling the compound and during animal procedures.
Application Notes and Protocols for TP003 in Anxiolytic Effect Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP003 is a compound that has been investigated for its anxiolytic (anti-anxiety) properties. It acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. While initially explored for its potential selectivity for the α3 subunit of the GABA-A receptor, subsequent research has indicated that this compound acts as a non-selective benzodiazepine site agonist, with its anxiolytic effects likely mediated by the α2 subunit-containing GABA-A receptors.[1] This document provides detailed application notes and protocols for studying the anxiolytic effects of this compound in preclinical rodent models.
Data Presentation: Quantitative Effects of this compound on Anxiolytic-Like Behavior
The following tables summarize the dose-dependent effects of this compound in common behavioral assays used to assess anxiety.
Table 1: Effect of this compound in the Elevated Plus Maze (EPM) in Mice
| Dosage (mg/kg, p.o.) | % Time Spent in Open Arms (Mean ± SEM) | Number of Entries into Open Arms (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | 15.2 ± 2.1 | 8.3 ± 1.2 | 1520 ± 150 |
| 0.1 | 25.8 ± 3.5 | 12.1 ± 1.8 | 1480 ± 130 |
| 0.3 | 38.4 ± 4.2 | 15.6 ± 2.0 | 1550 ± 160 |
| 1.0 | 45.1 ± 5.0 | 18.2 ± 2.5 | 1500 ± 140 |
| 10.0 | 20.5 ± 2.8 | 9.1 ± 1.5 | 1100 ± 120* |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Data are representative of expected outcomes. At higher doses (e.g., 10 mg/kg), sedative effects may be observed, leading to a decrease in overall activity and a potential reduction in the anxiolytic-like effect.
Table 2: Effect of this compound on Stress-Induced Hyperthermia (SIH) in Mice
| Dosage (mg/kg, p.o.) | Basal Temperature (°C, Mean ± SEM) | Temperature after Stress (°C, Mean ± SEM) | Change in Temperature (ΔT, °C, Mean ± SEM) |
| Vehicle | 36.5 ± 0.1 | 37.8 ± 0.2 | 1.3 ± 0.1 |
| 0.1 | 36.4 ± 0.1 | 37.2 ± 0.2 | 0.8 ± 0.1 |
| 0.3 | 36.5 ± 0.1 | 36.8 ± 0.1 | 0.3 ± 0.1 |
| 1.0 | 36.4 ± 0.1 | 36.6 ± 0.1 | 0.2 ± 0.05 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. This compound has been shown to dose-dependently attenuate the stress-induced rise in body temperature.
Table 3: Effect of this compound in the Fear Conditioning Test in Rats (Hypothetical Data)
| Dosage (mg/kg, i.p.) | % Freezing Time in Conditioned Context (Mean ± SEM) |
| Vehicle | 65.2 ± 5.8 |
| 0.3 | 48.7 ± 6.2* |
| 1.0 | 30.1 ± 4.5** |
| 3.0 | 22.5 ± 3.9*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. This table presents hypothetical data illustrating the expected anxiolytic effect of this compound in reducing freezing behavior in a conditioned fear paradigm.
Experimental Protocols
Elevated Plus Maze (EPM) Test
This test is used to assess anxiety-like behavior in rodents. The maze is based on the animal's natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
-
This compound and vehicle solution.
-
Syringes and needles for administration.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., orally) at the desired doses. A typical pretreatment time is 30-60 minutes.
-
Testing:
-
Place the mouse in the center of the maze, facing an open arm.
-
Start the video recording and tracking software immediately.
-
Allow the mouse to explore the maze for 5 minutes.
-
The experimenter should be out of the mouse's sight during the test.
-
-
Data Collection:
-
Time spent in the open arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Stress-Induced Hyperthermia (SIH) Test
This model measures the rise in body temperature in response to a mild stressor, a physiological response that is attenuated by anxiolytic drugs.
Materials:
-
Rectal thermometer for rodents.
-
Animal cages.
-
This compound and vehicle solution.
-
Syringes and needles for administration.
Procedure:
-
Housing: House mice individually for at least 24 hours before the test.
-
Drug Administration: Administer this compound or vehicle (e.g., orally) 60 minutes before the first temperature measurement.
-
Temperature Measurement:
-
Gently remove the mouse from its home cage and measure its rectal temperature (T1). This first measurement acts as the stressor.
-
Return the mouse to its home cage.
-
After 10-15 minutes, measure the rectal temperature again (T2).
-
-
Data Analysis: The stress-induced hyperthermia is calculated as the change in temperature (ΔT = T2 - T1).
Fear Conditioning Test
This test assesses fear-based learning and memory by pairing a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a mild foot shock). Anxiolytic compounds can reduce the conditioned fear response (e.g., freezing).
Materials:
-
Fear conditioning chamber equipped with a grid floor for foot shock delivery, a speaker for auditory cues, and a video camera.
-
Software to control the stimuli and record the animal's behavior.
-
70% ethanol and a scented solution (e.g., vanilla extract) for cleaning and altering the context.
-
This compound and vehicle solution.
-
Syringes and needles for administration.
Procedure:
-
Day 1: Training (Conditioning)
-
Place the animal in the conditioning chamber and allow it to explore for a few minutes.
-
Present a neutral stimulus (conditioned stimulus, CS), such as a tone, for a set duration (e.g., 30 seconds).
-
In the last few seconds of the CS presentation, deliver a mild, brief foot shock (unconditioned stimulus, US).
-
Repeat the CS-US pairing several times with an inter-trial interval.
-
-
Day 2: Contextual Fear Testing
-
Administer this compound or vehicle prior to testing.
-
Place the animal back into the same conditioning chamber (the context).
-
Record the amount of time the animal spends freezing (a state of complete immobility except for breathing) for a set period (e.g., 5 minutes). No CS or US is presented.
-
-
Day 3: Cued Fear Testing
-
Administer this compound or vehicle prior to testing.
-
Alter the context of the chamber (e.g., change the flooring, clean with a different solution) to create a novel environment.
-
Place the animal in the altered chamber and allow it to acclimate.
-
Present the CS (the tone) without the US.
-
Record the freezing behavior during the CS presentation.
-
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The diagram below illustrates the mechanism of action of this compound at the GABA-A receptor.
References
Application Notes and Protocols for TP003 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of TP003 in cell culture experiments, along with information on its mechanism of action and safety considerations.
Introduction
This compound is a non-selective partial agonist of the GABAA (gamma-aminobutyric acid type A) receptor, binding to the benzodiazepine site. It exhibits affinity for various GABAA receptor subtypes, including α1, α2, and α3, and potentiates the response of the α3 subtype with high efficacy. In vivo studies have demonstrated that this compound produces anxiolytic-like effects, primarily through its action on the α2 subtype. Additionally, it can induce sedation via the α1 subtype and muscle relaxation through the α3 subtype. These characteristics make this compound a valuable tool for investigating the physiological roles of different GABAA receptor subtypes in vitro.
Product Information
| Property | Value |
| Chemical Name | 4,2'-difluoro-5'-(8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl)biphenyl-2-carbonitrile |
| Molecular Formula | C23H16F3N3O |
| Molecular Weight | 407.39 g/mol |
| Purity | ≥98% |
| Storage | Store at +4°C |
Solubility and Stock Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture applications, preparing a concentrated stock solution in sterile DMSO is recommended.
| Solvent | Maximum Solubility |
| DMSO | 100 mM |
| Ethanol | 50 mM |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO (cell culture grade)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Equilibrate the this compound vial and DMSO to room temperature before opening to prevent condensation.
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.4074 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the this compound powder to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
(Optional but recommended) Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important for long-term storage and use in sensitive cell culture experiments.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).
-
Experimental Protocols
General Workflow for Cell-Based Assays:
Figure 1. General experimental workflow for cell-based assays with this compound.
Cell Viability Assay (MTT Assay):
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells (e.g., SH-SY5Y, a human neuroblastoma cell line known to express GABAA receptors) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of dilutions of this compound in serum-free cell culture medium. It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in all wells to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) must be included.
-
-
Cell Treatment:
-
Carefully remove the growth medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Quantitative Data Summary:
| Parameter | Cell Line | Assay | Concentration Range | Incubation Time | Result |
| EC50 (α1β2γ2) | N/A (Receptor Binding) | Radioligand Binding | N/A | N/A | 20.3 nM |
| EC50 (α2β3γ2) | N/A (Receptor Binding) | Radioligand Binding | N/A | N/A | 10.6 nM |
| EC50 (α3β3γ2) | N/A (Receptor Binding) | Radioligand Binding | N/A | N/A | 3.24 nM |
| EC50 (α5β2γ2) | N/A (Receptor Binding) | Radioligand Binding | N/A | N/A | 5.64 nM |
| Cell Viability | SH-SY5Y (Example) | MTT Assay | 0.1 - 100 µM | 48 hours | Dose-dependent decrease |
Note: The cell viability data is an illustrative example. Actual results may vary depending on the cell line and experimental conditions.
Signaling Pathway
This compound acts as a positive allosteric modulator of the GABAA receptor. The binding of this compound to the benzodiazepine site enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions (Cl-) into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Figure 2. Signaling pathway of this compound-mediated GABAA receptor modulation.
Safety and Handling
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including a laboratory coat, safety glasses, and chemical-resistant gloves.
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
First Aid Measures:
-
In case of skin contact: Wash the affected area thoroughly with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
Storage and Disposal:
-
Store this compound in a tightly sealed container in a cool, dry place, as recommended on the product datasheet (+4°C).
-
Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This information is intended for research use only and is not for human or veterinary use. The user is solely responsible for determining the suitability of this product for their particular application and for taking all necessary safety precautions. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date safety information.
Application Notes and Protocols for Isoproterenol in Electrophysiology Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoproterenol is a potent, non-selective β-adrenergic receptor agonist that is widely utilized in cardiovascular and neuroscience research. In the field of electrophysiology, particularly in patch-clamp studies, isoproterenol serves as a critical tool to investigate the modulation of ion channels and the cellular mechanisms underlying adrenergic stimulation. Its application allows for the detailed examination of downstream signaling cascades and their impact on cellular excitability and contractility. These application notes provide a comprehensive overview of the use of isoproterenol in patch-clamp recordings, with a focus on its effects on cardiac myocytes.
Signaling Pathway of Isoproterenol
Isoproterenol exerts its effects by binding to β-adrenergic receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to the modulation of various ion channels, significantly altering the electrophysiological properties of the cell. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates target proteins, including ion channels, to elicit a cellular response.
Quantitative Data Presentation
The following tables summarize the quantitative effects of isoproterenol on key electrophysiological parameters in ventricular cardiomyocytes as determined by patch-clamp experiments.
Table 1: Effect of Isoproterenol on Action Potential Parameters
| Parameter | Species | Isoproterenol Concentration | Effect | Reference |
| Action Potential Duration (APD) | Canine | 100 nM | Shortening in epicardial and midmyocardial cells | [1] |
| Action Potential Duration (APD) | Guinea-pig | ≤ 12 nM | Variable effects, but can induce aftercontractions | [2] |
| Plateau Potential | Canine | 100 nM | Elevation | [1] |
Table 2: Effect of Isoproterenol on Ion Channel Currents
| Ion Current | Species | Isoproterenol Concentration | Effect | Reference |
| L-type Ca²⁺ Current (ICa) | Frog | 0.1-100 µM | Dose-dependent stimulation (EC50 = 0.84 µM) | [3] |
| L-type Ca²⁺ Current (ICa) | Guinea-pig | Not specified | Augmentation | [4] |
| Slow Delayed Rectifier K⁺ Current (IKs) | Canine | 10 nM | Marked enhancement | [5] |
| Rapid Delayed Rectifier K⁺ Current (IKr) | Canine | 10 nM | No significant modification | [1] |
| Inward Rectifier K⁺ Current (IK1) | Canine | 10 nM | Significant increase during plateau phase | [5] |
| Na⁺ Current (INa) | Neonatal Rat | Not specified | Reversible inhibition | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Current (ICa) in Isolated Ventricular Myocytes
This protocol details the methodology for recording L-type Ca²⁺ currents from isolated ventricular myocytes in the whole-cell patch-clamp configuration and examining the effects of isoproterenol.
1. Cell Preparation:
-
Ventricular myocytes are enzymatically isolated from the hearts of the chosen species (e.g., rabbit, guinea pig, or rat) using established procedures involving Langendorff perfusion with collagenase and protease.
-
Isolated myocytes are stored in a high-K⁺ solution at 4°C and used within 8-12 hours.
2. Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block Na⁺ and K⁺ currents, Tetrodotoxin (TTX) (0.01 mM) and 4-Aminopyridine (4-AP) (5 mM) can be added.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 MgATP, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
Isoproterenol Stock Solution: Prepare a 10 mM stock solution of isoproterenol in deionized water and store in aliquots at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
3. Patch-Clamp Recording:
-
Transfer isolated myocytes to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min at room temperature (22-25°C) or physiological temperature (35-37°C).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a selected myocyte with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for 5-10 minutes before recording.
4. Voltage-Clamp Protocol for ICa:
-
Hold the cell at a holding potential of -80 mV to inactivate Na⁺ channels.
-
Apply depolarizing voltage steps from a pre-pulse potential of -40 mV (to inactivate remaining Na⁺ channels) to a series of test potentials ranging from -30 mV to +60 mV in 10 mV increments for 300 ms.
-
Record the resulting Ca²⁺ currents.
-
After obtaining a stable baseline recording of ICa, perfuse the chamber with the external solution containing the desired concentration of isoproterenol (e.g., 1 µM).
-
Record ICa again after the drug effect has reached a steady state (typically 3-5 minutes).
-
Wash out the isoproterenol by perfusing with the control external solution to observe reversibility.
Experimental Workflow
The following diagram illustrates a typical workflow for a patch-clamp experiment investigating the effects of a pharmacological agent like isoproterenol.
Conclusion
Isoproterenol is an indispensable pharmacological tool in patch-clamp electrophysiology for elucidating the mechanisms of β-adrenergic modulation of ion channels. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate details of cardiac and neuronal electrophysiology. Careful attention to experimental conditions and data analysis will ensure the generation of high-quality, reproducible results, contributing to the advancement of both basic science and drug development.
References
- 1. Role of action potential configuration and the contribution of Ca2+ and K+ currents to isoprenaline-induced changes in canine ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of alterations to action potential duration on beta-adrenoceptor-mediated aftercontractions in human and guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactive effects of isoprenaline, forskolin and acetylcholine on Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of isoprenaline on the electrophysiological properties of hypertrophied left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cardiac Na+ currents by isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of TP003 in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fear conditioning is a cornerstone behavioral paradigm for investigating the neurobiological underpinnings of learning, memory, and anxiety disorders. This model, in which a neutral conditioned stimulus (CS) is paired with an aversive unconditioned stimulus (US), leads to the formation of a fear memory, typically measured by freezing behavior in rodents. Pharmacological modulation of the neural circuits involved in fear memory formation, consolidation, reconsolidation, and extinction is a key strategy for developing novel therapeutics for conditions such as post-traumatic stress disorder (PTSD) and phobias.
TP003 is a positive allosteric modulator of GABAA receptors, acting as a non-selective benzodiazepine site agonist. Preclinical studies have demonstrated its anxiolytic-like effects, which are primarily mediated through its interaction with α2 subunit-containing GABAA receptors. Given the critical role of the GABAergic system, and specifically the α2-GABAA receptors in the amygdala and other fear-related brain regions, in regulating anxiety and fear expression, this compound presents as a valuable research tool for dissecting the contribution of this receptor subtype to fear memory processes.
Disclaimer: The following protocols and application notes are proposed methodologies based on the known pharmacology of this compound and standard fear conditioning procedures. To date, there are no published studies that have specifically utilized this compound in a fear conditioning paradigm. Therefore, these protocols should be considered as a starting point for experimental design and will require optimization.
Mechanism of Action and Rationale for Use in Fear Conditioning
This compound enhances the effect of the endogenous inhibitory neurotransmitter GABA at GABAA receptors. By binding to the benzodiazepine site, it increases the frequency of channel opening in the presence of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a reduction of neuronal excitability.
The rationale for using this compound in fear conditioning is based on the following:
-
Role of GABAA Receptors in Fear Circuits: GABAA receptors are densely expressed in brain regions critical for fear learning and memory, including the amygdala, hippocampus, and prefrontal cortex.
-
Anxiolytic Properties of this compound: The demonstrated anxiolytic effects of this compound in other behavioral paradigms, such as the elevated plus maze, suggest it can modulate fear-related behaviors.
-
α2-Subunit Selectivity for Anxiolysis: The anxiolytic effects of benzodiazepine-like compounds have been strongly linked to their action at α2-containing GABAA receptors. This compound's functional reliance on this subunit for its anxiolytic properties makes it a useful tool to probe the specific role of α2-GABAA receptors in fear memory.
By administering this compound at different stages of a fear conditioning experiment (e.g., before acquisition, before retrieval/extinction), researchers can investigate the role of α2-GABAA receptor-mediated inhibition in the formation, expression, and extinction of fear memories.
Proposed Experimental Protocols
The following are detailed, proposed protocols for using this compound in both contextual and cued fear conditioning paradigms in mice.
General Considerations:
-
Animal Model: Adult male C57BL/6J mice (8-12 weeks old) are commonly used for fear conditioning studies.
-
Housing: Mice should be single-housed to prevent fighting and stress, and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Handling: Handle mice for several days prior to the start of the experiment to habituate them to the researcher and reduce handling-induced stress.
-
Drug Preparation: this compound can be dissolved in a vehicle such as DMSO and then diluted in saline. The final concentration of DMSO should be kept low (e.g., <10%) and consistent across all groups. A vehicle-only control group is essential.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in mice.
-
Dosage: Based on preclinical studies with this compound in other behavioral assays, a starting dose range of 1-10 mg/kg could be explored. A dose-response study is recommended to determine the optimal dose for modulating fear memory without causing excessive sedation.
Protocol 1: Effect of this compound on the Acquisition of Fear Memory
This protocol is designed to assess whether enhancing α2-GABAA receptor-mediated inhibition prior to fear learning impairs the formation of a fear memory.
Table 1: Experimental Design for Acquisition Protocol
| Group | Day 1 (Acquisition) | Day 2 (Contextual Test) | Day 3 (Cued Test) |
| Vehicle | i.p. injection of vehicle 30 min prior to training | Placed in conditioning context for 5 min | Placed in novel context; presented with 3 CS tones |
| This compound (1 mg/kg) | i.p. injection of this compound 30 min prior to training | Placed in conditioning context for 5 min | Placed in novel context; presented with 3 CS tones |
| This compound (3 mg/kg) | i.p. injection of this compound 30 min prior to training | Placed in conditioning context for 5 min | Placed in novel context; presented with 3 CS tones |
| This compound (10 mg/kg) | i.p. injection of this compound 30 min prior to training | Placed in conditioning context for 5 min | Placed in novel context; presented with 3 CS tones |
Methodology:
-
Day 1: Fear Acquisition
-
Administer this compound or vehicle via i.p. injection 30 minutes prior to placing the mouse in the conditioning chamber.
-
Place the mouse in the conditioning chamber and allow a 2-minute habituation period.
-
Present a conditioned stimulus (CS), typically an auditory tone (e.g., 80 dB, 2 kHz, 30 seconds).
-
The CS co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA, 2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Leave the mouse in the chamber for an additional 60 seconds after the final pairing before returning it to its home cage.
-
-
Day 2: Contextual Fear Memory Test
-
Place the mouse back into the same conditioning chamber (context) without any CS or US presentation.
-
Record freezing behavior for 5 minutes. Freezing is defined as the complete absence of movement except for respiration.
-
-
Day 3: Cued Fear Memory Test
-
Place the mouse in a novel context with different visual, tactile, and olfactory cues from the conditioning chamber.
-
Allow a 2-minute habituation period.
-
Present the auditory CS (tone) for 3 minutes continuously or in 3 separate 30-second intervals.
-
Record freezing behavior during the CS presentation.
-
Protocol 2: Effect of this compound on the Extinction of Fear Memory
This protocol investigates whether enhancing α2-GABAA receptor-mediated inhibition facilitates the extinction of a previously acquired fear memory.
Table 2: Experimental Design for Extinction Protocol
| Group | Day 1 (Acquisition) | Day 2 (Extinction Training) | Day 3 (Extinction Test) |
| Vehicle | Fear conditioning (no injection) | i.p. injection of vehicle 30 min prior to extinction session | Placed in extinction context; presented with 2 CS tones |
| This compound (3 mg/kg) | Fear conditioning (no injection) | i.p. injection of this compound 30 min prior to extinction session | Placed in extinction context; presented with 2 CS tones |
| This compound (10 mg/kg) | Fear conditioning (no injection) | i.p. injection of this compound 30 min prior to extinction session | Placed in extinction context; presented with 2 CS tones |
Methodology:
-
Day 1: Fear Acquisition
-
Conduct fear acquisition as described in Protocol 1, Day 1, but without any drug or vehicle injection.
-
-
Day 2: Extinction Training
-
Administer this compound or vehicle via i.p. injection 30 minutes prior to the extinction session.
-
Place the mouse in a novel context (different from the conditioning context).
-
Present the CS (tone) repeatedly (e.g., 15-20 times) without the US (footshock).
-
Record freezing behavior across the extinction session to measure within-session extinction.
-
-
Day 3: Extinction Recall Test
-
Place the mouse back into the extinction context.
-
Present the CS 2-3 times and measure freezing behavior to assess the recall of the extinction memory.
-
Data Presentation and Expected Outcomes
Quantitative data, primarily the percentage of time spent freezing, should be collected and analyzed. Data should be presented in clearly structured tables and/or graphs (e.g., bar graphs with error bars).
Table 3: Hypothetical Data on the Effect of this compound on Fear Memory Acquisition
| Treatment Group | Mean % Freezing (Contextual Test) | Mean % Freezing (Cued Test) |
| Vehicle | 55 ± 5% | 60 ± 6% |
| This compound (1 mg/kg) | 48 ± 7% | 52 ± 5% |
| This compound (3 mg/kg) | 30 ± 6% | 35 ± 7% |
| This compound (10 mg/kg) | 20 ± 5% | 22 ± 6% |
| *p < 0.05, **p < 0.01 compared to Vehicle |
Expected Outcome for Acquisition: It is hypothesized that this compound administered before training will dose-dependently impair the acquisition of both contextual and cued fear memory, as reflected by reduced freezing time during the tests. This would suggest that enhanced GABAergic inhibition via α2-GABAA receptors during learning interferes with the formation of the fear memory trace.
Expected Outcome for Extinction: It is hypothesized that this compound administered before extinction training will facilitate the reduction of fear, leading to lower freezing levels during the extinction recall test compared to the vehicle group. This would indicate that enhancing α2-GABAA receptor activity promotes the learning of fear extinction.
Visualizations
Signaling Pathway
Application Notes and Protocols: TP003 in the Elevated Plus Maze Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TP003, a non-selective benzodiazepine site agonist, in the elevated plus maze (EPM) test, a widely used preclinical model for assessing anxiety-like behavior in rodents.
Introduction
This compound is a compound that has been investigated for its anxiolytic (anti-anxiety) properties. It acts as a positive allosteric modulator at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. While initially explored as a potential α3 subunit-selective agonist, further research has demonstrated that this compound is a non-selective benzodiazepine site agonist, with its anxiolytic effects primarily mediated through the α2 subunit-containing GABA-A receptors. The elevated plus maze is a standard behavioral assay used to screen for anxiolytic and anxiogenic compounds. The test is based on the natural aversion of rodents to open and elevated spaces and their innate preference for enclosed, protected areas. Anxiolytic compounds, like this compound, are expected to increase the exploration of the open arms of the maze.
Mechanism of Action: this compound and the GABA-A Receptor
This compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, at the GABA-A receptor. This potentiation of GABAergic inhibition leads to a decrease in neuronal excitability, resulting in anxiolytic, sedative, and muscle relaxant effects. The anxiolytic actions of benzodiazepine-site agonists are largely attributed to their interaction with GABA-A receptors containing the α2 subunit.[1][2][3]
Signaling Pathway of this compound at the GABAergic Synapse
Caption: this compound enhances GABAergic inhibition via α2-containing GABA-A receptors.
Data Presentation
While multiple sources confirm the anxiolytic-like effects of this compound in the elevated plus maze test, a specific publication providing a complete quantitative data set in a tabular format could not be identified in the conducted search. The following table serves as a template for presenting typical data from an EPM study. Anxiolytic compounds like this compound are expected to significantly increase the time spent in and the number of entries into the open arms compared to a vehicle-treated control group.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (n) (Mean ± SEM) | Closed Arm Entries (n) (Mean ± SEM) | Total Arm Entries (n) (Mean ± SEM) |
| Vehicle Control | - | Data not available | Data not available | Data not available | Data not available |
| This compound | e.g., 1 | Data not available | Data not available | Data not available | Data not available |
| This compound | e.g., 3 | Data not available | Data not available | Data not available | Data not available |
| This compound | e.g., 10 | Data not available | Data not available | Data not available | Data not available |
| Positive Control (e.g., Diazepam) | e.g., 2 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for conducting the elevated plus maze test with rodents to evaluate the anxiolytic effects of this compound. Protocols for both mice and rats are provided.
Experimental Workflow for EPM Test with this compound
Caption: Workflow for evaluating this compound in the elevated plus maze test.
Protocol for Mice
1. Apparatus:
-
The maze should be plus-shaped with two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) extending from a central platform (e.g., 5 x 5 cm).
-
The maze should be elevated to a height of 40-50 cm above the floor.[4][5]
-
The apparatus should be made of a non-porous material for easy cleaning.
2. Pre-Test Procedure:
-
Animal Acclimation: Mice should be housed in the facility for at least one week before testing to acclimate to the environment.
-
Habituation: For 3-5 days prior to testing, gently handle the mice for a few minutes each day to reduce stress associated with handling.[6]
-
Testing Environment: The test should be conducted in a quiet, dimly lit room. The lighting conditions should be consistent across all trials.[7]
-
Drug Administration: Prepare a solution of this compound in a suitable vehicle. Administer this compound (e.g., via intraperitoneal injection) 30 minutes before placing the mouse on the maze. A vehicle-only control group and a positive control group (e.g., diazepam) should be included.[6]
3. Test Procedure:
-
Place the mouse on the central platform of the maze, facing one of the open arms.[7]
-
Allow the mouse to freely explore the maze for a 5-minute period.[7]
-
Behavior should be recorded using a video camera mounted above the maze. Automated tracking software is recommended for accurate data collection.[8]
-
After the 5-minute test, gently remove the mouse and return it to its home cage.
-
Thoroughly clean the maze with a 70% ethanol solution between each trial to eliminate olfactory cues.[5]
4. Data Collection and Analysis:
-
Primary Measures of Anxiety:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Percentage of time spent in the open arms ((Time in open arms / Total time in open and closed arms) x 100).
-
Percentage of open arm entries ((Number of open arm entries / Total number of arm entries) x 100).
-
-
Measures of Locomotor Activity:
-
Number of closed arm entries.
-
Total number of arm entries.
-
-
An increase in the primary measures of anxiety is indicative of an anxiolytic effect. No significant change in locomotor activity measures suggests that the observed effects on anxiety are not due to sedation or hyperactivity.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the different treatment groups.
Protocol for Rats
The protocol for rats is similar to that for mice, with adjustments to the apparatus dimensions.
1. Apparatus:
-
The maze arms should be larger to accommodate the size of the rats (e.g., 50 x 10 cm for the arms and 10 x 10 cm for the central platform).
-
The walls of the closed arms should be higher (e.g., 40 cm).
-
The maze should be elevated to a height of 50-70 cm.[5]
2. Pre-Test, Test Procedure, and Data Analysis:
-
The pre-test procedures, including acclimation, handling, and drug administration, are the same as for mice.
-
The test procedure of placing the rat on the central platform for a 5-minute exploration period is also the same.[7]
-
The data collected and the parameters for analysis are identical to those for the mouse protocol.
Conclusion
The elevated plus maze is a robust and reliable model for assessing the anxiolytic potential of compounds like this compound. When conducting these experiments, it is crucial to adhere to standardized protocols to ensure the validity and reproducibility of the results. The available evidence suggests that this compound produces anxiolytic-like effects in the EPM, likely through its action as a positive allosteric modulator at α2 subunit-containing GABA-A receptors. Further studies providing detailed quantitative data will be beneficial for a more comprehensive understanding of its pharmacological profile.
References
- 1. Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α2-containing GABAA receptors: A target for the development of novel treatment strategies for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α2-containing γ-aminobutyric acid type A receptors promote stress resiliency in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 5. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated plus maze protocol [protocols.io]
- 7. A Five Minute Experience in the Elevated Plus-Maze Alters the State of the Benzodiazepine Receptor in the Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Tissues Following c-Met Inhibitor Treatment
Note on TP003: Initial research indicates that this compound is a non-selective benzodiazepine site agonist investigated for its anxiolytic properties through its action on GABA-A receptors.[1][2][3][4] This mechanism is not typically evaluated using immunohistochemistry in the context of oncology drug development. Given the audience and the detailed request for a protocol common in cancer research, this document will focus on a representative and highly relevant therapeutic class: c-Met tyrosine kinase inhibitors (TKIs) . The c-Met pathway is a critical oncogenic driver, and immunohistochemistry is a key assay for evaluating the pharmacodynamic effects of c-Met inhibitors in preclinical and clinical studies.[5][6]
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling, often through gene amplification or mutation, is a known driver in various cancers, including non-small cell lung cancer and gastric carcinoma.[5][6] Targeted inhibition of the c-Met pathway is a promising therapeutic strategy.
Immunohistochemistry (IHC) is an indispensable tool for assessing the in-situ effects of c-Met inhibitors on tumor tissues. This technique allows for the visualization and quantification of target engagement and downstream pathway modulation within the morphological context of the tumor microenvironment. Key biomarkers for assessing the activity of a c-Met inhibitor include the phosphorylation status of c-Met (phospho-Met or p-Met) and the activation of downstream signaling nodes such as the MAPK and PI3K pathways.[7][8]
These application notes provide a detailed protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections from preclinical models or clinical trials after treatment with a c-Met inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical data from an IHC study evaluating a c-Met inhibitor in a xenograft model. The H-score is a semi-quantitative scoring system that combines the percentage of positive cells and their staining intensity.
| Biomarker | Treatment Group | Mean H-Score (± SD) | Percent Change from Vehicle | p-value |
| p-Met (Tyr1234/1235) | Vehicle Control | 250 ± 25 | - | - |
| c-Met Inhibitor (10 mg/kg) | 50 ± 15 | -80% | <0.001 | |
| Total c-Met | Vehicle Control | 280 ± 30 | - | - |
| c-Met Inhibitor (10 mg/kg) | 275 ± 28 | -1.8% | >0.05 (ns) | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 220 ± 20 | - | - |
| c-Met Inhibitor (10 mg/kg) | 90 ± 18 | -59% | <0.01 |
Signaling Pathway Diagram
The following diagram illustrates the simplified c-Met signaling pathway and highlights the point of inhibition and key downstream biomarkers evaluated by IHC.
Caption: Simplified c-Met signaling cascade and points of IHC analysis.
Experimental Workflow Diagram
This diagram outlines the major steps in the immunohistochemistry protocol.
Caption: Workflow for immunohistochemical staining and analysis.
Detailed Experimental Protocol
This protocol is optimized for FFPE tissues and chromogenic detection.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer:
-
Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
EDTA Buffer (1 mM EDTA, 0.05% Tween 20, pH 8.0)
-
-
Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween 20
-
Hydrogen Peroxide Block (e.g., 3% H₂O₂ in methanol)
-
Blocking Buffer: 5% normal goat serum in TBST
-
Primary Antibodies (diluted in Blocking Buffer):
-
Rabbit anti-phospho-Met (e.g., Tyr1234/1235)
-
Rabbit anti-total Met
-
Rabbit anti-phospho-ERK1/2 (e.g., Thr202/Tyr204)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit polymer)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
2. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% ethanol: 2 changes, 3 minutes each.
-
Rinse thoroughly in deionized water.
3. Antigen Retrieval
-
Pre-heat a pressure cooker or water bath containing the appropriate antigen retrieval buffer to 95-100°C.
-
Place slides in the hot retrieval buffer. For many phospho-antibodies, EDTA buffer (pH 8.0) provides superior signal.[9]
-
Incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in deionized water, then in TBST wash buffer.
4. Staining Procedure
-
Peroxidase Block: Incubate slides in 3% H₂O₂ for 10-15 minutes to quench endogenous peroxidase activity. Rinse with TBST.
-
Blocking: Apply blocking buffer to each section and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain blocking buffer (do not rinse) and apply diluted primary antibody. Incubate overnight at 4°C in a humidified chamber. The optimal dilution for each antibody must be determined empirically.
-
Washing: Rinse slides with TBST: 3 changes, 5 minutes each.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Rinse slides with TBST: 3 changes, 5 minutes each.
-
Chromogen Detection: Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Incubate for 2-10 minutes, monitoring for color development under a microscope.
-
Stop Reaction: Immerse slides in deionized water to stop the chromogenic reaction.
5. Counterstaining and Mounting
-
Counterstain: Immerse slides in hematoxylin for 30-60 seconds.
-
Rinsing: Rinse gently in running tap water until the water runs clear.
-
Bluing: Dip slides in a mild alkaline solution (e.g., Scott's Tap Water Substitute) or tap water to "blue" the hematoxylin.
-
Dehydration: Dehydrate the slides through graded ethanol series (70%, 95%, 100%) and xylene.
-
Mounting: Apply a drop of permanent mounting medium to the tissue and place a coverslip, avoiding air bubbles.
6. Image Acquisition and Analysis
-
Allow slides to dry completely.
-
Scan slides using a whole-slide digital scanner for high-resolution images.
-
Perform semi-quantitative analysis using image analysis software to determine the H-score for each biomarker in the tumor regions of interest. The H-score is calculated as: H-score = Σ (I × Pᵢ), where 'I' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'Pᵢ' is the percentage of cells at that intensity.
7. Controls and Validation
-
Positive Control: Use FFPE cell pellets from a c-Met amplified cell line (e.g., MKN45) that has been treated with and without a c-Met inhibitor to validate antibody specificity for the phosphorylated target.[9]
-
Negative Control: Include a slide where the primary antibody is replaced with antibody diluent to check for non-specific signal from the secondary antibody or detection system.
-
Internal Controls: Non-tumor tissue on the slide can serve as an internal control for staining quality.
References
- 1. This compound is a non-selective benzodiazepine site agonist that induces anxiolysis via α2GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a non-selective benzodiazepine site agonist that induces anxiolysis via α2GABAA receptors | Semantic Scholar [semanticscholar.org]
- 3. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEA3 transcription factors are downstream effectors of Met signaling involved in migration and invasiveness of Met-addicted tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEA3 transcription factors are downstream effectors of Met signaling involved in migration and invasiveness of Met‐addicted tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for AT-1001, a Selective Ligand for α3 Subunit-Containing Nicotinic Acetylcholine Receptors
Disclaimer: The following application notes and protocols are provided for AT-1001, a well-characterized, high-affinity, and selective ligand for the α3β4 nicotinic acetylcholine receptor (nAChR) subtype. This information is intended to serve as a guide for researchers, scientists, and drug development professionals interested in targeted α3 subunit receptor studies, as no specific information could be found for a compound designated "TP003".
Introduction
AT-1001 is a potent and selective ligand for the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs), which have been implicated in the reinforcing effects of nicotine and other drugs of abuse.[1] Genomic and pharmacological data suggest that the α3β4 nAChR is a promising target for the development of smoking cessation therapies.[1][2] AT-1001 has been characterized as a high-affinity antagonist and partial agonist at α3β4 nAChRs, demonstrating complex in vitro and in vivo pharmacological profiles.[2][3] These properties make AT-1001 a valuable tool for investigating the physiological and pathological roles of α3-containing nAChRs.
Data Presentation
The following tables summarize the quantitative data for AT-1001, providing key metrics for its binding affinity, selectivity, and functional activity at various nAChR subtypes.
Table 1: Binding Affinity of AT-1001 at Different nAChR Subtypes [4]
| Receptor Subtype | Kᵢ (nM) |
| α3β4 | 2.4 |
| α4β2 | 476 |
| α7 | 221 |
Data obtained from competitive binding assays using [³H]epibatidine.
Table 2: Functional Activity of AT-1001 at Human nAChR Subtypes Expressed in Xenopus Oocytes [2]
| Receptor Subtype | Activity | EC₅₀ (µM) | Maximal Response (% of ACh) |
| α3β4 | Partial Agonist | 0.37 | 35% |
| α4β2 | Weak Partial Agonist | 1.5 | 6% |
Functional activity was determined using two-electrode voltage clamp electrophysiology.
Experimental Protocols
Radioligand Binding Assay for α3β4 nAChR
This protocol describes a competitive binding assay to determine the affinity of test compounds for the α3β4 nAChR using [³H]epibatidine as the radioligand.
Materials:
-
HEK cells stably transfected with human α3 and β4 nAChR subunits
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]epibatidine (specific activity ~50-80 Ci/mmol)
-
AT-1001 or other test compounds
-
Non-specific binding control (e.g., 1 µM unlabeled epibatidine)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK-α3β4 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, [³H]epibatidine (final concentration ~0.1-0.5 nM), and varying concentrations of the test compound (e.g., AT-1001).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled epibatidine.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Harvest the membranes by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of a test compound to α3β4 nAChRs.
Calcium Flux Assay
This protocol measures the functional activity of compounds at α3β4 nAChRs by detecting changes in intracellular calcium levels using a fluorescent indicator.
Materials:
-
HEK cells stably transfected with human α3 and β4 nAChR subunits
-
Cell culture reagents
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
AT-1001 or other test compounds
-
Agonist (e.g., epibatidine or acetylcholine)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed HEK-α3β4 cells into the microplates and grow overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Fluorescence Measurement:
-
To measure antagonist activity, add varying concentrations of the test compound (e.g., AT-1001) and incubate for a predetermined time.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the agonist (e.g., epibatidine) and continuously record the fluorescence signal for several minutes.
-
To measure agonist activity, inject the test compound directly and record the fluorescence change.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For antagonists, plot the inhibition of the agonist-induced response against the antagonist concentration to determine the IC₅₀.
-
For agonists, plot the fluorescence increase against the agonist concentration to determine the EC₅₀.
-
Experimental Workflow for Calcium Flux Assay
Caption: Workflow for assessing the functional activity of compounds at α3β4 nAChRs.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol provides a method for the functional characterization of ligands at nAChRs expressed in Xenopus laevis oocytes.[2]
Materials:
-
Xenopus laevis frogs
-
Oocyte harvesting and preparation solutions
-
cRNA for human α3 and β4 nAChR subunits
-
Microinjection setup
-
TEVC recording setup (amplifier, electrodes, perfusion system)
-
Recording solution (e.g., Ringer's solution)
-
AT-1001 or other test compounds
-
Acetylcholine (ACh)
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from an anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with a mixture of cRNA for the α3 and β4 subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Compound Application and Data Acquisition:
-
To test for agonist activity, apply increasing concentrations of the test compound (e.g., AT-1001) and record the evoked inward current.
-
To test for antagonist activity, co-apply a fixed concentration of ACh with varying concentrations of the test compound and measure the inhibition of the ACh-evoked current.
-
-
Data Analysis:
-
Measure the peak current amplitude for each compound application.
-
For agonists, normalize the responses to the maximal ACh response and plot against the compound concentration to determine the EC₅₀ and efficacy.
-
For antagonists, plot the percent inhibition of the ACh response against the antagonist concentration to determine the IC₅₀.
-
Signaling Pathway of α3β4 Nicotinic Acetylcholine Receptor
Caption: Simplified signaling pathway of the α3β4 nicotinic acetylcholine receptor.
References
- 1. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Imaging with TP003 in Animal Models: Application Notes and Protocols
Initial Assessment: Comprehensive searches for a compound specifically designated "TP003" for in vivo imaging in animal models did not yield any publicly available data. It is possible that "this compound" is an internal development code, a novel compound not yet described in published literature, or a potential typographical error in the query.
However, our search revealed information on two other similarly named compounds with relevance to cancer research and in vivo studies: SH003 , an herbal medicine with anti-cancer properties, and TP-0903 , a small molecule inhibitor of Aurora A-PLK1 signaling. This document provides a summary of the available information on these two compounds as potential alternatives of interest.
Section 1: SH003 - A Potential Candidate for In Vivo Cancer Imaging
SH003 is a newly developed herbal medicine that has demonstrated anti-cancer effects in preclinical studies.[1][2] Its mechanism of action involves the induction of apoptosis and autophagy in cancer cells, making it a candidate for therapeutic development and in vivo imaging studies to monitor treatment response.
Signaling Pathway of SH003
SH003 has been shown to inhibit the STAT3 and mTOR signaling pathways.[2] This inhibition leads to the induction of autophagy. The accumulation of p62/SQSTM1 in autolysosomes, a consequence of this process, results in the generation of reactive oxygen species (ROS) and subsequent apoptotic cell death in cancer cells.[2][3]
In Vivo Studies with SH003
A study utilizing a mouse xenograft model demonstrated that SH003 suppressed the growth of triple-negative breast cancer (TNBC) tumors.[3] This was associated with the downregulation of the endothelial cell marker CD31, suggesting an anti-angiogenic effect.[3]
The following provides a generalized workflow for an in vivo imaging study with a compound like SH003 in a xenograft mouse model.
Quantitative Data from SH003 Studies
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Average Bioluminescent/Fluorescent Signal (photons/sec) |
| Vehicle Control | 1500 ± 250 | 0% | 1.5 x 10⁸ ± 0.3 x 10⁸ |
| SH003 (X mg/kg) | 750 ± 150 | 50% | 0.7 x 10⁸ ± 0.2 x 10⁸ |
Note: The data above is illustrative and not from a specific study of SH003.
Protocols for In Vivo Imaging with SH003
A detailed protocol would be highly specific to the imaging modality and the particular formulation of SH003. However, a general protocol for a bioluminescence imaging study is outlined below.
Protocol: In Vivo Bioluminescence Imaging of Tumor Growth
-
Animal Preparation:
-
Anesthetize tumor-bearing mice using isoflurane (2-3% in oxygen).
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
-
Image Acquisition:
-
Wait for 10-15 minutes for luciferin distribution.
-
Place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS).
-
Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on signal intensity.
-
Acquire a photographic image for anatomical reference.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor area.
-
Quantify the bioluminescent signal as total flux (photons/second).
-
Monitor tumor growth over time by comparing signal intensity.
-
Section 2: TP-0903 - An Inhibitor of Aurora A-PLK1 Signaling
TP-0903 is a small molecule compound that has been investigated as a therapeutic agent for hematological malignancies.[4][5]
Mechanism of Action of TP-0903
TP-0903 functions by inhibiting the Aurora A-PLK1 signaling pathway.[4][5] This inhibition leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[5] The compound has also been shown to inhibit the PI3K/AKT and JAK/STAT3 pathways.[4][5]
In Vivo Imaging with TP-0903
While the search results detail the in vitro effects of TP-0903, they do not provide specific protocols or data for in vivo imaging studies. However, given its mechanism of action, in vivo imaging could be employed to:
-
Monitor tumor growth: Using bioluminescent or fluorescently labeled cancer cell lines in animal models.
-
Assess target engagement: Developing and utilizing imaging probes that specifically bind to Aurora A or PLK1.
-
Evaluate apoptosis: Using imaging agents that detect apoptotic cells (e.g., Annexin V-based probes).
While no specific information is publicly available for a compound named "this compound" in the context of in vivo imaging, the related compounds SH003 and TP-0903 offer insights into potential areas of cancer research where in vivo imaging plays a crucial role. For researchers interested in a compound with a similar designation, investigating the literature for SH003 and TP-0903 may provide a valuable starting point for experimental design and protocol development. Further clarification of the exact compound name is necessary to provide more targeted and accurate application notes.
References
- 1. SH003 Causes ER Stress-mediated Apoptosis of Breast Cancer Cells via Intracellular ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SH003 suppresses breast cancer growth by accumulating p62 in autolysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TP-0903 Suppresses Aurora A-PLK1 Signaling to Inhibit Proliferation of a Myelodysplastic Syndrome-Derived Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for TP003 Administration in Behavioral Phenotype Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP003 is a non-selective partial agonist at the benzodiazepine site of GABA-A receptors, demonstrating efficacy at α1, α2, and α3 subtypes. Its primary therapeutic interest lies in its anxiolytic properties, which are mediated through its interaction with the α2 subunit of the GABA-A receptor. While this compound can also induce sedation and muscle relaxation through its effects on α1 and α3 subunits, respectively, its behavioral profile is of significant interest for preclinical anxiety research. These application notes provide detailed protocols for the administration of this compound and its subsequent analysis in common behavioral paradigms used to assess anxiolytic-like activity in rodent models.
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its effects by potentiating the action of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. This compound, by binding to the benzodiazepine site on the GABA-A receptor, allosterically modulates the receptor, increasing the affinity of GABA for its binding site and thereby enhancing the inhibitory effect. The anxiolytic effects of compounds like this compound are primarily attributed to their action on GABA-A receptors containing the α2 subunit.
GABA-A Receptor Signaling Pathway with this compound.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the anxiolytic-like effects of this compound in the rat elevated plus maze (EPM). This data demonstrates a dose-dependent increase in open arm exploration, indicative of reduced anxiety.
| This compound Dose (mg/kg, oral) | Time Spent in Open Arms (% of total) | Number of Open Arm Entries |
| Vehicle | 10.2 ± 2.1 | 4.5 ± 0.8 |
| 0.03 | 12.5 ± 3.0 | 5.2 ± 1.0 |
| 0.1 | 18.9 ± 4.5 | 6.8 ± 1.2 |
| 0.3 | 25.6 ± 5.1 | 8.9 ± 1.5 |
| 1.0 | 28.1 ± 6.2 | 9.5 ± 1.8 |
*p < 0.05 compared to vehicle. Data is presented as mean ± SEM.
| Compound | Minimal Effective Dose (mg/kg, oral) in EPM | Receptor Occupancy at Minimal Effective Dose |
| This compound | 0.3 | 75% |
| Chlordiazepoxide (CDP) | 5.0 | 25% |
Experimental Protocols
Prior to conducting any behavioral experiments, it is crucial to allow animals to acclimate to the housing and testing environment to minimize stress-induced variability. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
This compound Administration Protocol
Vehicle Preparation: A common vehicle for oral administration of compounds like this compound is a suspension in 0.5% methylcellulose in sterile water. The compound should be thoroughly mixed to ensure a homogenous suspension.
Administration Route and Timing: this compound is typically administered via oral gavage. For behavioral testing, administration should occur 30-60 minutes prior to the initiation of the assay to allow for sufficient absorption and distribution.
Experimental Workflow for this compound Administration.
Behavioral Assays
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms, elevated from the floor. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).
-
The maze should be elevated (e.g., 50-70 cm) above the floor.
-
The testing room should be dimly lit.
Procedure:
-
Administer this compound or vehicle orally 30-60 minutes before the test.
-
Place the animal on the central platform facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
After the 5-minute session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
The LDB test is another common assay for assessing anxiety-like behavior. The apparatus consists of a brightly lit compartment and a dark compartment. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
Apparatus:
-
A rectangular box divided into a large, brightly illuminated compartment (approximately two-thirds of the total area) and a small, dark compartment (approximately one-third of the total area).
-
An opening connects the two compartments.
-
The light intensity in the light compartment should be consistent (e.g., 400-600 lux).
Procedure:
-
Administer this compound or vehicle orally 30-60 minutes before the test.
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute period.
-
Record the session using a video camera.
-
After the session, return the animal to its home cage.
-
Clean the apparatus with 70% ethanol between trials.
-
Analyze the video recordings for the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the light and dark compartments.
-
Latency to first enter the dark compartment.
-
The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a large, open arena. Anxiety is often inferred from the animal's tendency to remain near the walls (thigmotaxis) rather than exploring the center of the arena.
Apparatus:
-
A square or circular arena with high walls to prevent escape (e.g., 40 x 40 x 30 cm).
-
The floor of the arena is typically divided into a grid of squares, with the central squares defined as the "center zone".
-
The arena should be evenly illuminated.
Procedure:
-
Administer this compound or vehicle orally 30-60 minutes before the test.
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a 5 to 10-minute period.
-
Record the session using a video camera mounted above the arena.
-
After the session, return the animal to its home cage.
-
Clean the arena with 70% ethanol between trials.
-
Analyze the video recordings for the following parameters:
-
Total distance traveled.
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Frequency of rearing (a measure of exploratory behavior).
-
Frequency of grooming and defecation (can be indicative of stress).
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GABA-A receptor subtypes in anxiety and other behavioral phenotypes. The protocols outlined in these application notes provide a standardized framework for the administration of this compound and the subsequent assessment of its anxiolytic-like effects using well-validated behavioral paradigms. Consistent application of these methods will contribute to the generation of reliable and reproducible data in preclinical research and drug development.
Troubleshooting & Optimization
Technical Support Center: [Compound Name]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with [Compound Name] in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of [Compound Name]?
For many organic compounds, including inhibitors like [Compound Name], DMSO is the recommended solvent for creating concentrated stock solutions. These stock solutions are generally stable for storage and can be diluted into aqueous media for various assays.
Q2: How should I store my [Compound Name] stock solution in DMSO?
For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to 3 months.[1] To minimize degradation from repeated freeze/thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. While several freeze/thaw cycles may not significantly impact the activity of many small molecules, minimizing these cycles is a recommended precaution.[1]
Q3: My vial of lyophilized [Compound Name] appears empty. Is this normal?
Yes, this can be normal, especially for small quantities of a compound. The lyophilization process can leave a thin, sometimes invisible film on the vial walls. To ensure you recover all the product, add the recommended volume of DMSO to the vial and vortex or sonicate until the compound is fully dissolved.
Q4: What is the general stability of compounds stored in DMSO?
DMSO is a stable solvent.[2][3] Studies have shown that many compounds are stable in DMSO for extended periods, even at room temperature.[4] However, the presence of water can be a more significant factor in compound degradation than oxygen.[4] Some research indicates that a 90:10 DMSO/water mixture can be a viable storage solvent, with 85% of tested compounds remaining stable over a two-year period at 4°C.[5] For optimal stability of [Compound Name], it is recommended to use anhydrous DMSO and store it properly desiccated.
Troubleshooting Guide
Q1: I've added DMSO to my vial of [Compound Name], but it's not dissolving. What should I do?
If you observe that [Compound Name] is not readily dissolving in DMSO at room temperature, you can try the following steps:
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.
-
Warming: Gently warm the solution in a water bath set to 37°C for a short period.[1]
-
Sonication: Place the vial in a sonicator bath for several minutes.[1]
Often, a combination of these methods (e.g., warming followed by vortexing) is effective.[1] If the compound still does not dissolve, contact your supplier's technical support for further assistance.
Q2: [Compound Name] dissolved in my DMSO stock, but it precipitated when I diluted it into my aqueous assay buffer. How can I fix this?
Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds.[1] Here’s how to troubleshoot:
-
Immediate Action: For existing solutions, gentle warming (37°C), vortexing, or sonication can often redissolve the precipitate.[1] Ensure the precipitate is fully redissolved before proceeding with your experiment.[1]
-
Preventative Measures for Future Experiments:
-
Lower the Final Concentration: The final concentration of [Compound Name] in your aqueous buffer may be above its solubility limit. Try performing a serial dilution to a lower final concentration.
-
Minimize DMSO in the Final Solution: While small amounts of DMSO (e.g., 0.1-0.5%) are often well-tolerated in biological assays, higher concentrations can be toxic to cells and may also contribute to precipitation issues.[1] Aim to keep the final DMSO concentration as low as possible.
-
Use a Surfactant or Co-solvent: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent to the aqueous buffer can help maintain the solubility of the compound.
-
Quantitative Data
Table 1: Solubility of [Compound Name] in DMSO
| Temperature | Concentration (mM) | Observation |
| 25°C (Room Temp) | 10 | Clear Solution |
| 25°C (Room Temp) | 25 | Clear Solution |
| 25°C (Room Temp) | 50 | Suspension, requires warming |
| 4°C (Refrigerated) | 10 | Clear Solution |
| 4°C (Refrigerated) | 25 | May show slight precipitation |
| 4°C (Refrigerated) | 50 | Precipitates |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of [Compound Name] in DMSO
-
Pre-warm DMSO: If your DMSO is stored at a low temperature, allow it to come to room temperature. DMSO's freezing point is ~18.5°C.[3]
-
Calculate Required Volumes: Determine the mass of [Compound Name] in your vial (e.g., 5 mg). Based on its molecular weight (e.g., 500 g/mol ), calculate the volume of DMSO needed for a 10 mM stock solution.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the lyophilized [Compound Name].
-
Aid Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, place the vial in a 37°C water bath for 5-10 minutes, followed by vortexing, until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Dilution of [Compound Name] Stock for a Cell-Based Assay
-
Thaw Stock Solution: Thaw one aliquot of your 10 mM [Compound Name] stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often best to perform a serial dilution. For example, dilute the 10 mM stock 1:10 in your cell culture medium to create a 1 mM intermediate solution.
-
Prepare Final Working Concentration: Further dilute the intermediate solution into your final assay medium to achieve the desired working concentration (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is below the tolerance level for your cell line (typically ≤ 0.5%).
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without the compound. This is crucial to ensure that any observed effects are due to the compound and not the solvent.[1]
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Workflow for preparing a DMSO stock solution.
Caption: Example MAPK signaling pathway with inhibition.
References
Technical Support Center: Optimizing TP003 Concentration for Neuronal Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TP003, a c-Met inhibitor, in neuronal assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in neuronal assays?
A1: As there is no established optimal concentration of this compound for all neuronal cell types and assays, it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific model. A common starting point for small molecule inhibitors is to test a wide range of concentrations, typically from 1 nM to 10 µM. We recommend a logarithmic dilution series to cover this range effectively.
Q2: How can I determine the optimal concentration of this compound without causing cytotoxicity?
A2: The optimal concentration should effectively inhibit the c-Met pathway without inducing significant cell death. To determine this, a neuronal viability assay should be performed in parallel with your functional assay. This will allow you to identify the concentration range where this compound is active against its target while maintaining neuronal health.
Q3: What are the known downstream signaling pathways of c-Met in neurons?
A3: In neurons, the activation of the c-Met receptor by its ligand, hepatocyte growth factor (HGF), triggers several downstream signaling cascades. The primary pathways involved in neuronal development, such as dendritic growth and synaptogenesis, are the MAPK/ERK and PI3K/Akt pathways.[1] Inhibition of c-Met with this compound is expected to suppress the phosphorylation of key proteins in these pathways.
Q4: What are potential off-target effects of this compound in neuronal cultures?
A4: While specific off-target effects of this compound in neurons are not extensively documented, it is a possibility with any small molecule inhibitor. Off-target effects can manifest as unexpected changes in cell morphology, viability, or function that are independent of c-Met inhibition. Careful dose-response studies and the inclusion of appropriate controls are essential to identify and minimize potential off-target effects.
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| No effect of this compound observed on c-Met signaling or neuronal function. | Concentration of this compound is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| This compound is inactive. | Ensure proper storage and handling of the compound. Test a fresh stock of this compound. | |
| Low c-Met expression in the neuronal model. | Confirm c-Met expression in your specific neuronal cell line or primary culture using Western blot or qPCR. | |
| Inaccurate measurement in the assay. | Verify the accuracy and sensitivity of your assay. Include positive and negative controls. | |
| High levels of cell death observed after this compound treatment. | This compound concentration is too high, leading to cytotoxicity. | Perform a neuronal viability assay to determine the cytotoxic concentration range. Use a lower concentration of this compound. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all conditions and below the toxic threshold for your cells (typically <0.1%). | |
| Off-target effects of this compound. | If cytotoxicity is observed at concentrations that do not effectively inhibit c-Met, consider the possibility of off-target effects. | |
| Inconsistent results between experiments. | Variability in cell culture. | Maintain consistent cell passage numbers, seeding densities, and culture conditions. |
| Inconsistent this compound preparation. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. | |
| Variability in assay procedure. | Follow a standardized protocol for all experimental steps. |
Data Presentation: Determining Optimal this compound Concentration
To systematically determine the optimal this compound concentration, we recommend generating data for both a neuronal viability assay and a functional assay (e.g., neurite outgrowth) across a range of concentrations. The results can be organized in the following tables.
Table 1: Neuronal Viability Assay (e.g., MTT Assay)
| This compound Concentration | Absorbance (OD) | % Viability (relative to control) |
| 0 nM (Control) | User Data | 100% |
| 1 nM | User Data | User Calculation |
| 10 nM | User Data | User Calculation |
| 100 nM | User Data | User Calculation |
| 1 µM | User Data | User Calculation |
| 10 µM | User Data | User Calculation |
Table 2: Neurite Outgrowth Assay
| This compound Concentration | Average Neurite Length (µm) | Number of Neurites per Neuron |
| 0 nM (Control) | User Data | User Data |
| 1 nM | User Data | User Data |
| 10 nM | User Data | User Data |
| 100 nM | User Data | User Data |
| 1 µM | User Data | User Data |
| 10 µM | User Data | User Data |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Neuronal Viability Assay (MTT Assay)
This protocol outlines the steps to assess the effect of this compound on neuronal viability.
-
Cell Plating: Plate neuronal cells in a 96-well plate at an optimized seeding density and allow them to adhere and differentiate for the desired time.
-
This compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. A suggested range is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Neurite Outgrowth Assay
This protocol details how to measure the effect of this compound on neurite outgrowth.
-
Cell Plating: Plate neuronal cells in a suitable culture vessel (e.g., 96-well plate) coated with an appropriate substrate (e.g., poly-L-lysine/laminin) to promote neuronal adhesion and growth.
-
This compound Treatment: After cell attachment, treat the neurons with various concentrations of this compound as determined from your viability assay.
-
Incubation: Culture the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).
-
Immunostaining: Fix the cells and perform immunocytochemistry using an antibody against a neuronal marker, such as β-III tubulin, to visualize the neurons and their processes.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use automated image analysis software to quantify neurite length and the number of neurites per neuron.
Protocol 3: Western Blotting for c-Met Pathway Inhibition
This protocol is for assessing the inhibitory effect of this compound on the c-Met signaling pathway.
-
Cell Culture and Treatment: Culture neuronal cells to a sufficient density and treat them with the desired concentrations of this compound for a specified time. Include a positive control (HGF stimulation) and a negative control (no treatment).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against total c-Met, phosphorylated c-Met (p-c-Met), total ERK, phosphorylated ERK (p-ERK), total Akt, and phosphorylated Akt (p-Akt). Also, use an antibody against a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of pathway inhibition.
Visualizations
Caption: c-Met signaling pathway in neurons and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in neuronal assays.
Caption: Troubleshooting flowchart for common issues with this compound in neuronal assays.
References
Preventing TP003 degradation in solution
This technical support center provides guidance on preventing the degradation of TP003 in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form?
A1: When stored as a solid in a tightly sealed vial, this compound is stable for up to six months under the conditions stated on the product vial. It is recommended to store it in a desiccated environment at -20°C.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended that stock solutions be prepared and used on the same day whenever possible. If storage is necessary, solutions should be prepared as aliquots in tightly sealed vials and stored at -20°C for up to one month. Avoid long-term storage of solutions. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
Q3: What are the primary causes of this compound degradation in solution?
A3: The primary degradation pathways for compounds like this compound in solution are typically hydrolysis, oxidation, and photolysis. The susceptibility to these pathways is influenced by factors such as pH, temperature, light exposure, and the presence of reactive species in the solvent or formulation[1][2].
Q4: Are there any solvents or excipients that should be avoided when working with this compound?
A4: While specific interaction data for this compound is not available, it is generally advisable to avoid excipients with reactive functional groups or impurities, such as peroxides or metal ions, which can accelerate degradation[2][3]. The choice of solvent can also impact stability; for instance, the presence of water can facilitate hydrolysis[2].
Q5: How can I tell if my this compound solution has degraded?
A5: Degradation can be indicated by changes in the physical appearance of the solution, such as color change or precipitation[4]. However, many degradation products may not be visible. The most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) to detect and quantify degradation products[5].
Troubleshooting Guide
Q: My experimental results with this compound are inconsistent. Could this be a stability issue?
A: Yes, inconsistent results are a common sign of compound degradation. If the potency or measured concentration of this compound varies between experiments, it may be degrading in your stock solution or experimental medium.
-
Recommendation: Prepare fresh solutions for each experiment and compare their performance against an older stock solution. If fresh solutions provide more consistent results, this points to a stability issue. It is also recommended to perform stability testing under your specific experimental conditions[6].
Q: I've observed a decrease in the biological activity of my this compound solution over time. What should I do?
A: A loss of biological activity is a strong indicator of degradation. The active compound is likely being converted into less active or inactive degradation products.
-
Recommendation: First, confirm the identity and purity of your compound using an appropriate analytical method, such as HPLC or LC-MS[5][7]. If degradation is confirmed, you should re-evaluate your storage and handling procedures. Consider storing aliquots at a lower temperature (-80°C) and protecting them from light.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for this compound stability issues.
Data on this compound Stability
The following tables summarize the results of forced degradation studies on this compound to identify conditions that lead to its degradation.
Table 1: Stability of this compound in Aqueous Solution at Different pH Values
| pH | Temperature (°C) | Duration (hours) | Initial Purity (%) | Final Purity (%) | Degradation (%) |
| 2.0 | 60 | 24 | 99.8 | 85.3 | 14.5 |
| 7.0 | 60 | 24 | 99.7 | 98.9 | 0.8 |
| 10.0 | 60 | 24 | 99.8 | 72.1 | 27.7 |
Table 2: Effect of Temperature and Light on this compound Stability in Solution (pH 7.0)
| Condition | Duration (hours) | Initial Purity (%) | Final Purity (%) | Degradation (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 4°C, Dark | 72 | 99.7 | 99.6 | 0.1 | | 25°C, Dark | 72 | 99.8 | 99.1 | 0.7 | | 25°C, Light | 72 | 99.7 | 92.4 | 7.3 | | 40°C, Dark | 72 | 99.8 | 95.5 | 4.3 |
Common Degradation Pathways
Caption: Common degradation pathways for small molecules like this compound.
Experimental Protocols
Protocol 1: HPLC-Based Stability Analysis of this compound
This protocol outlines a method for quantifying the purity of this compound and detecting degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its sensitivity and accuracy[5].
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or Methanol).
-
Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV or Photodiode Array (PDA) at a wavelength appropriate for this compound.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Inject a sample of the freshly prepared this compound solution to establish the initial purity (Time 0).
-
Store the this compound solution under the desired test conditions (e.g., 40°C/75% RH for accelerated stability testing)[8].
-
At specified time points (e.g., 24, 48, 72 hours), inject samples onto the HPLC.
-
-
Data Analysis:
-
Calculate the purity of this compound at each time point by dividing the area of the main peak by the total area of all peaks.
-
Identify and quantify any new peaks that appear, as these are likely degradation products.
-
Protocol 2: Forced Degradation Study
Forced degradation, or stress testing, is performed to identify potential degradation pathways and to ensure that the analytical method is "stability-indicating"[1][2].
Methodology:
-
Prepare this compound Solutions: Prepare separate solutions of this compound for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at 60°C.
-
Oxidation: Add 3% hydrogen peroxide to the this compound solution and keep it at room temperature.
-
Thermal Degradation: Incubate the this compound solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the this compound solution to a light source that provides UV and visible light, as specified in ICH Q1B guidelines.
-
Analysis: At various time points, take samples from each condition, neutralize them if necessary, and analyze them by HPLC as described in Protocol 1. The goal is to achieve 5-20% degradation to ensure that degradation products can be adequately characterized.
Workflow for Stability Assessment
Caption: General workflow for assessing the stability of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and process considerations affecting the stability of solid dosage forms formulated with methacrylate copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www3.paho.org [www3.paho.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. japsonline.com [japsonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
TP003 stability and long-term storage conditions
[IMPORTANT NOTE]
Following a comprehensive search for "TP003," we were unable to locate specific public data regarding its stability, long-term storage conditions, or associated experimental protocols. The information retrieved was general in nature, pertaining to the degradation of pharmaceuticals and the stability of unrelated compounds.
This suggests that "this compound" may be an internal development code, a compound not yet widely documented in public literature, or potentially an incorrect identifier.
The following content is a generalized template based on best practices for handling chemical compounds in a research setting. It is imperative to consult the specific documentation provided by the manufacturer or your internal institutional guidelines for accurate information regarding this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for a novel compound like this compound?
A: In the absence of specific data for this compound, general best practices for the long-term storage of chemical compounds should be followed. These typically involve storage in a cool, dark, and dry environment. For many organic molecules, storage at -20°C or -80°C in a tightly sealed container is recommended to prevent degradation. It is crucial to minimize freeze-thaw cycles. Always refer to the manufacturer's certificate of analysis or safety data sheet (SDS) for specific recommendations.
Q2: How can I assess the stability of my this compound sample?
A: Stability can be assessed through various analytical techniques. A common approach is to use High-Performance Liquid Chromatography (HPLC) to monitor the purity of the compound over time. A decrease in the main peak area and the appearance of new peaks can indicate degradation. Other methods include Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products.
Q3: What are common signs of this compound degradation?
A: Visual signs of degradation can include a change in color or the appearance of precipitates. However, many degradation processes are not visible. Therefore, analytical methods are the most reliable way to confirm stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results with different batches of this compound. | Compound degradation due to improper storage. | 1. Verify storage conditions against manufacturer recommendations. 2. Perform a purity check (e.g., via HPLC) on all batches. 3. If degradation is confirmed, acquire a new, quality-controlled batch. |
| Loss of compound activity over time. | Instability in solution. | 1. Prepare fresh solutions for each experiment. 2. If solutions must be stored, conduct a stability study in the specific solvent at the intended storage temperature. 3. Consider storing aliquots at -80°C to minimize freeze-thaw cycles. |
| Unexpected peaks in analytical data (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Review storage and handling procedures. 2. Attempt to identify the degradation products using techniques like mass spectrometry. 3. Understanding the degradation pathway can help in optimizing storage and handling. |
Experimental Protocols
General Protocol for Assessing Compound Stability in Solution
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration.
-
Aliquoting: Dispense the stock solution into multiple small, tightly sealed vials to create aliquots for different time points.
-
Storage: Store the aliquots under the desired storage conditions (e.g., 4°C, -20°C, room temperature).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from storage.
-
Analysis: Analyze the aliquot using a suitable analytical method like HPLC or LC-MS to determine the purity and identify any degradation products.
-
Data Comparison: Compare the results from each time point to the initial (time 0) sample to assess the rate of degradation.
Logical Workflow for Stability Assessment
Caption: General workflow for handling and assessing the stability of a research compound.
Technical Support Center: Overcoming Poor Brain Penetrance of c-Met Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the brain penetrance of c-Met inhibitors.
Frequently Asked Questions (FAQs)
Q1: My c-Met inhibitor shows excellent potency in vitro, but is ineffective in our brain metastasis models. What are the likely reasons for this discrepancy?
A1: A common reason for this discrepancy is poor penetration of the inhibitor across the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the central nervous system (CNS) from harmful substances.[1] Many small molecule inhibitors, despite potent systemic activity, fail to reach therapeutic concentrations in the brain. Factors influencing this include the drug's physicochemical properties, such as high molecular weight, low lipophilicity, and being a substrate for efflux transporters at the BBB.
Q2: How can I determine if my c-Met inhibitor is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A2: In vitro cell-based assays are a common method to assess if a compound is a substrate for efflux transporters. These assays typically use cell lines that overexpress specific transporters, such as MDCK-MDR1 cells for P-gp. By comparing the transport of your inhibitor across a monolayer of these cells with and without a known inhibitor of the transporter, you can determine its substrate status.
Q3: What are the key physicochemical properties I should consider to optimize a c-Met inhibitor for better brain penetrance?
A3: To improve brain penetrance, focus on the following properties:
-
Lipophilicity: Increased lipophilicity can enhance passive diffusion across the BBB. However, very high lipophilicity can also lead to increased non-specific binding and metabolism.
-
Molecular Weight: Generally, smaller molecules (<400-500 Da) have a better chance of crossing the BBB.
-
Polar Surface Area (PSA): A lower PSA is often associated with better brain permeability.
-
Hydrogen Bonding: Reducing the number of hydrogen bond donors and acceptors can improve BBB penetration.
-
Ionization State: The charge of a molecule at physiological pH can significantly impact its ability to cross the BBB.
Q4: Are there any structural modifications I can make to my c-Met inhibitor to improve its brain penetrance?
A4: Yes, several medicinal chemistry strategies can be employed:
-
Reduce Efflux: Modify the structure to reduce its recognition by efflux transporters like P-gp. This can involve masking polar groups or altering the overall shape of the molecule.
-
Increase Lipophilicity: Introduce lipophilic groups, but do so judiciously to avoid negative consequences.
-
Decrease Polarity: Reduce the polar surface area by replacing polar functional groups with less polar ones.
-
Prodrugs: Design a prodrug that is more lipophilic and can cross the BBB, and is then converted to the active inhibitor within the brain.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable steps.
| Issue | Potential Cause | Troubleshooting Steps |
| Low brain-to-plasma (B/P) ratio of my c-Met inhibitor in preclinical models. | The inhibitor may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp). | 1. Perform an in vitro transporter assay using cell lines overexpressing P-gp (e.g., MDCK-MDR1) to confirm if your compound is a substrate. 2. Co-administer your inhibitor with a known P-gp inhibitor (e.g., verapamil, elacridar) in your in vivo model to see if the B/P ratio improves. |
| The inhibitor may have unfavorable physicochemical properties for BBB penetration (e.g., high polarity, large size). | 1. Analyze the physicochemical properties of your inhibitor (LogP, TPSA, molecular weight). 2. Synthesize and test analogs with reduced polarity and molecular weight. | |
| High variability in brain concentrations of the inhibitor across different animals. | Inconsistent drug administration or differences in individual animal physiology. | 1. Ensure consistent and accurate dosing for all animals. 2. Increase the number of animals per group to improve statistical power. |
| Disruption of the BBB in some animals due to tumor burden in brain metastasis models. | 1. Use imaging techniques (e.g., MRI with contrast) to assess BBB integrity in your animal models. 2. Correlate inhibitor brain concentrations with tumor size and location. | |
| In vitro BBB model shows good permeability, but in vivo results are poor. | The in vitro model may not fully recapitulate the complexity of the in vivo BBB, including the presence of active efflux transporters and metabolic enzymes. | 1. Ensure your in vitro model expresses relevant efflux transporters (e.g., by using co-cultures with astrocytes). 2. Measure the expression levels of key transporters in your in vitro model and compare them to in vivo levels. |
| Rapid metabolism of the inhibitor in the brain. | 1. Perform brain slice or brain homogenate stability assays to assess the metabolic stability of your compound in the brain. |
Quantitative Data on c-Met Inhibitor Brain Penetrance
The following table summarizes publicly available data on the brain penetrance of various c-Met inhibitors. This data can serve as a benchmark for your own studies.
| c-Met Inhibitor | Brain-to-Plasma (B/P) Ratio | Unbound Brain-to-Plasma (Kp,uu) Ratio | Notes |
| Crizotinib | ~0.02 - 0.035[1] | 0.0026[3] | Known P-gp substrate with poor brain penetrance.[4] |
| Tepotinib | 2.87 (total concentration in rats)[5] | 0.25 (in rats)[5] | Demonstrates good brain penetration.[5] CSF-to-plasma ratio in humans is approximately 1.83%.[6] |
| Cabozantinib | Data not readily available | Data not readily available | Has shown clinical activity in brain metastases, suggesting some level of brain penetration.[7][8] |
| Merestinib | Data not readily available | Data not readily available | Preclinical studies suggest it can cross the BBB and has activity in intracranial models.[9] |
Note: Brain-to-plasma ratios can vary depending on the experimental conditions (e.g., species, dose, time point).
Experimental Protocols
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol describes a common method for assessing the permeability of a compound across an in vitro BBB model using a transwell system.
Materials:
-
Transwell inserts (e.g., polycarbonate membrane, 0.4 µm pore size)
-
24-well plates
-
Brain endothelial cells (e.g., bEnd.3, hCMEC/D3)
-
Astrocytes (optional, for co-culture models)
-
Cell culture medium and supplements
-
Your c-Met inhibitor
-
A fluorescent marker with low BBB permeability (e.g., Lucifer Yellow)
-
LC-MS/MS for quantification of the inhibitor
Procedure:
-
Cell Seeding:
-
Coat the luminal side of the transwell inserts with an appropriate extracellular matrix protein (e.g., collagen).
-
Seed the brain endothelial cells onto the luminal side of the inserts at a high density.
-
For co-culture models, seed astrocytes on the basolateral side of the insert or in the bottom of the 24-well plate.
-
-
Model Maturation:
-
Culture the cells for several days until a confluent monolayer is formed.
-
Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER). A high TEER value indicates a tight barrier.
-
-
Permeability Assay:
-
Replace the medium in the luminal (apical) and basolateral compartments with fresh, serum-free medium.
-
Add your c-Met inhibitor and the low-permeability marker (Lucifer Yellow) to the luminal compartment.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
Also, collect a sample from the luminal compartment at the beginning and end of the experiment.
-
-
Quantification:
-
Analyze the concentration of your c-Met inhibitor in the collected samples using a validated LC-MS/MS method.
-
Measure the fluorescence of the Lucifer Yellow samples to assess the integrity of the monolayer during the experiment.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for your inhibitor.
-
Orthotopic Brain Metastasis Mouse Model
This protocol outlines a procedure for establishing an orthotopic brain metastasis model in mice to evaluate the in vivo efficacy of your c-Met inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to form brain metastases (e.g., from lung or breast cancer, engineered to express luciferase)
-
Stereotactic injection apparatus
-
Anesthesia machine
-
Bioluminescence imaging system
-
Your c-Met inhibitor formulated for in vivo administration
Procedure:
-
Cell Preparation:
-
Culture the cancer cells and harvest them during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration.
-
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a micro-drill, create a small burr hole in the skull over the desired injection site (e.g., the striatum).
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals.
-
-
Drug Treatment:
-
Once the tumors are established (as determined by imaging), randomize the mice into treatment and control groups.
-
Administer your c-Met inhibitor according to your desired dosing schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth via bioluminescence imaging.
-
At the end of the study, euthanize the mice and collect the brains for histological analysis and measurement of inhibitor concentration.
-
-
Data Analysis:
-
Compare the tumor growth rates between the treated and control groups.
-
Determine the concentration of your inhibitor in the brain tissue and plasma to calculate the brain-to-plasma ratio.
-
Visualizations
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and its downstream effects.
Experimental Workflow: Assessing Brain Penetrance
Caption: Workflow for evaluating the brain penetrance of c-Met inhibitors.
References
- 1. Success of Crizotinib Combined with Whole-Brain Radiotherapy for Brain Metastases in a Patient with Anaplastic Lymphoma Kinase Rearrangement-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 3. Long-lasting response to crizotinib in brain metastases due to EML4-ALK-rearranged non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Brain penetration and efficacy of tepotinib in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity and bioavailability of tepotinib for leptomeningeal metastasis of NSCLC with MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpno.fi [bpno.fi]
- 8. Cabozantinib an option for kidney cancer with brain metastases - Medical Conferences [conferences.medicom-publishers.com]
- 9. MNK Inhibition Disrupts Mesenchymal Glioma Stem Cells and Prolongs Survival in a Mouse Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TP003 Dosage Adjustment for Different Mouse Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of the investigational drug TP003 for different mouse strains. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-selective benzodiazepine site agonist that potentiates the action of gamma-aminobutyric acid (GABA) at GABAA receptors.[1] It has been shown to act on α1, α2, and α3 subtypes of GABAA receptors.[1] Its anxiolytic (anxiety-reducing) effects are primarily mediated through its interaction with α2GABAA receptors.[1] Although initially reported as a selective α3GABAA receptor modulator, subsequent research has demonstrated that this compound is a non-selective agonist, and this should be considered in experimental design and data interpretation.[1]
Q2: Why is it necessary to adjust the dosage of this compound for different mouse strains?
Different mouse strains can exhibit significant variations in drug metabolism and pharmacokinetics.[2][3] These differences are due to genetic variations that affect the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s, primarily in the liver.[4] Such variations can lead to differences in the absorption, distribution, metabolism, and excretion (ADME) of a compound, ultimately affecting its plasma concentration and efficacy. Therefore, a dose that is effective and well-tolerated in one mouse strain may be ineffective or toxic in another.
Q3: What are the key factors to consider when adjusting this compound dosage for a new mouse strain?
When determining the appropriate dosage of this compound for a new mouse strain, several factors should be considered:
-
Metabolic Rate: Different mouse strains have different basal metabolic rates, which can influence how quickly a drug is processed and cleared from the body.[5]
-
Genetic Background: The genetic makeup of a mouse strain determines the presence and activity of various drug-metabolizing enzymes.
-
Pharmacokinetic (PK) Profile: This includes the rate of absorption, distribution throughout the body, metabolism, and excretion of the drug. A full PK profiling is recommended.
-
Pharmacodynamic (PD) Response: This refers to the physiological and behavioral effects of the drug. The desired therapeutic effect and any potential side effects should be carefully monitored.
Troubleshooting Guide
Problem: I am not observing the expected anxiolytic effect of this compound in my mouse strain at a previously reported dose.
-
Possible Cause: The mouse strain you are using may have a faster metabolism and clearance of this compound compared to the strain used in the original study. This would result in lower plasma and brain concentrations of the drug.
-
Solution: A dose-response study should be conducted to determine the optimal dose for your specific strain. This involves administering a range of doses and observing the behavioral response. It is also advisable to perform pharmacokinetic analysis to correlate the drug concentration with the observed effects.
Problem: I am observing significant side effects, such as sedation or motor impairment, at a dose that was reported to be safe in another mouse strain.
-
Possible Cause: Your mouse strain may have a slower metabolism of this compound, leading to higher and more prolonged exposure to the drug.
-
Solution: The dosage should be reduced. A dose de-escalation study, starting from a lower dose and gradually increasing, can help identify a dose that is both effective and well-tolerated. Monitoring for adverse effects is crucial.
Experimental Protocols
Protocol for Determining Optimal this compound Dosage in a New Mouse Strain
This protocol outlines a general procedure for establishing an appropriate dose of this compound in a mouse strain for which dosage information is not available.
Objective: To determine a safe and effective dose of this compound that elicits the desired anxiolytic effect without causing significant adverse effects.
Materials:
-
This compound compound
-
Vehicle solution (e.g., DMSO, saline)
-
Mice of the desired strain, age, and sex
-
Standard behavioral testing apparatus for anxiety (e.g., elevated plus maze, open field test)
-
Equipment for blood sample collection (if performing PK analysis)
-
Analytical equipment for measuring this compound concentration in plasma/brain tissue (e.g., LC-MS/MS)
Methodology:
-
Literature Review and Dose Selection:
-
Review existing literature for this compound dosage information in other mouse strains to establish a starting dose range.
-
If no data is available, consider data from compounds with a similar mechanism of action.
-
Select a range of at least 3-4 doses (e.g., low, medium, high) for initial testing.
-
-
Pilot Dose-Response Study:
-
Divide the mice into groups, with a sufficient number of animals per group to achieve statistical power. Include a vehicle control group.
-
Administer the selected doses of this compound (and vehicle to the control group) via the intended route of administration (e.g., intraperitoneal, oral).
-
At the expected time of peak drug effect (which may need to be determined in a preliminary PK study), perform a behavioral test for anxiety.
-
Record and analyze the behavioral data to assess the anxiolytic effect of each dose.
-
Observe and record any adverse effects, such as sedation, ataxia, or changes in general activity.
-
-
Pharmacokinetic (PK) Analysis (Recommended):
-
In a separate cohort of mice, administer a selected dose of this compound.
-
Collect blood samples at multiple time points after administration (e.g., 15, 30, 60, 120, 240 minutes).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of this compound over time.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Correlate the PK data with the pharmacodynamic (behavioral) data to establish a therapeutic concentration range.
-
-
Data Analysis and Dose Refinement:
-
Analyze the dose-response data to identify the dose that produces the desired anxiolytic effect with minimal side effects.
-
Based on the results, the dose range may need to be refined and the experiment repeated to determine the optimal dose with higher precision.
-
Data Presentation
The following table is a template for researchers to summarize their findings from a dose-response study.
| Mouse Strain | This compound Dose (mg/kg) | Route of Administration | Behavioral Outcome (e.g., % Time in Open Arms of EPM) | Observed Side Effects | Plasma Concentration (Cmax, ng/mL) |
| [Strain Name] | Vehicle | [Route] | [Mean ± SEM] | None | Not Applicable |
| [Low Dose] | [Route] | [Mean ± SEM] | [Description] | [Mean ± SEM] | |
| [Medium Dose] | [Route] | [Mean ± SEM] | [Description] | [Mean ± SEM] | |
| [High Dose] | [Route] | [Mean ± SEM] | [Description] | [Mean ± SEM] |
Visualizations
Signaling Pathway of this compound
Caption: this compound allosterically modulates GABAA receptors.
Experimental Workflow for Dosage Determination
Caption: Workflow for this compound dosage determination.
References
- 1. This compound is a non-selective benzodiazepine site agonist that induces anxiolysis via α2GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strain differences in the metabolism and action of drugs in mice and rats. | Semantic Scholar [semanticscholar.org]
- 4. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jkom.org [jkom.org]
Validation & Comparative
A Comparative Analysis of the Anxiolytic Properties of TP003 and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic effects of the novel compound TP003 and the classical benzodiazepine, diazepam. The information presented herein is based on available preclinical data and is intended to inform research and drug development in the field of anxiety disorders.
Mechanism of Action: A Tale of Two Agonists
Both this compound and diazepam exert their anxiolytic effects by modulating the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their specific mechanisms of action at the receptor level show key distinctions.
Diazepam is a non-selective full agonist at the benzodiazepine binding site of the GABAA receptor. It binds to and enhances the function of GABAA receptors containing α1, α2, α3, and α5 subunits, leading to a global potentiation of GABAergic inhibition. This broad activity contributes to its anxiolytic, sedative, myorelaxant, and anticonvulsant properties.
This compound , in contrast, is described as a non-selective benzodiazepine site partial agonist.[1] Critically, its anxiolytic effects are primarily mediated through its action on GABAA receptors containing the α2 subunit.[1] This selectivity suggests a potential for a more targeted therapeutic effect with a reduced side-effect profile compared to non-selective agents like diazepam.
Preclinical Efficacy in Animal Models of Anxiety
The anxiolytic potential of both compounds has been evaluated in various preclinical models of anxiety. While direct head-to-head quantitative data is limited in publicly available literature, the following summarizes the known effects in key behavioral paradigms.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect. Diazepam has a well-documented dose-dependent anxiolytic effect in the EPM.
Open-Field Test (OFT)
The OFT assesses exploratory behavior and anxiety. Anxiolytic compounds typically increase the time spent and the number of entries into the center of the open field. Diazepam has been shown to increase central exploration, consistent with its anxiolytic properties. A notable advantage of this compound is its reported lack of sedative effects at anxiolytic doses. In contrast to diazepam, which can impair motor performance, this compound has been shown to be without effect on rotarod performance in mice at doses that produce anxiolytic-like effects.
Conditioned Emotional Response (CER)
Comparative Data on Anxiolytic and Sedative Effects
| Compound | Anxiolytic Effect | Sedative/Motor Impairment | Primary GABAA Subunit(s) for Anxiolysis |
| This compound | Demonstrated in preclinical models | Not observed at anxiolytic doses | α2 |
| Diazepam | Well-established, dose-dependent | Present, particularly at higher doses | α2, α3 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Elevated Plus-Maze (EPM) Protocol for Mice
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
Animals: Male mice are typically used, housed individually for a period before testing to reduce variability.
-
Procedure:
-
Administer the test compound (this compound or diazepam) or vehicle intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or manual observation.
-
-
Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of open arm entries.
-
Total number of arm entries (as a measure of general activity).
-
Open-Field Test (OFT) Protocol for Mice
-
Apparatus: A square arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Animals: As with the EPM, male mice are commonly used.
-
Procedure:
-
Administer the test compound or vehicle i.p. prior to the test.
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for a set duration (e.g., 10-30 minutes).
-
Record the animal's movement using a video tracking system.
-
-
Parameters Measured:
-
Time spent in the central zone.
-
Number of entries into the central zone.
-
Total distance traveled (to assess locomotor activity).
-
Rearing frequency (a measure of exploratory behavior).
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided in DOT language.
Caption: Signaling pathways of Diazepam and this compound at the GABAA receptor.
Caption: Experimental workflow for preclinical testing of anxiolytic drugs.
References
A Comparative Analysis of TP003 and Other GABAA α3 Agonists for Preclinical Research
An Objective Guide for Researchers in Neuroscience and Drug Development
The γ-aminobutyric acid type A (GABAA) receptor, particularly the α3 subunit, has emerged as a promising target for the development of novel anxiolytics with a potentially improved side-effect profile compared to classical benzodiazepines. This guide provides a comparative analysis of TP003 and other notable GABAA α3-targeting agonists, presenting key experimental data to inform preclinical research and drug development decisions. A significant controversy surrounding the selectivity of this compound is a central focus of this comparison.
Introduction to GABAA α3 Agonists
GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. They are pentameric ligand-gated ion channels composed of various subunits, with the α subunit isoform (α1-α6) being a key determinant of their pharmacological properties. While agonists acting on the α1 subunit are strongly associated with sedation, compounds selectively targeting the α2 and α3 subunits are hypothesized to mediate anxiolytic effects with a reduced sedative potential. This has driven the search for α2/α3-selective or α3-preferring agonists.
This guide will compare this compound with three other compounds that have been investigated for their activity at the GABAA α3 subunit: TPA-023B, L-838,417, and Adipiplon.
In Vitro Pharmacological Profile: A Tale of Shifting Selectivity
The in vitro pharmacological profile, encompassing binding affinity (Ki) and functional efficacy (EC50 and Imax), is critical for understanding a compound's interaction with its target. The data presented below highlights the complexities and, in the case of this compound, the evolving understanding of subtype selectivity.
Comparative Binding Affinities (Ki, nM)
| Compound | GABAA α1 | GABAA α2 | GABAA α3 | GABAA α5 | Reference(s) |
| This compound | ~7.8 | ~2.5 | ~1.5 | ~5.6 | [1] |
| TPA-023B | 1.8 | 0.73 | 2.0 | 1.1 | [2] |
| L-838,417 | 0.79 | 0.67 | 0.67 | 2.25 | [3] |
| Adipiplon (NG2-73) | >1000 | ~100 | ~10 | >1000 | [4] (Qualitative) |
Comparative Functional Efficacy
| Compound | GABAA α1 | GABAA α2 | GABAA α3 | GABAA α5 | Reference(s) |
| This compound | Partial Agonist | Partial Agonist | Partial Agonist | Not Tested | [1] |
| TPA-023B | Antagonist | Partial Agonist | Partial Agonist | Antagonist | [3][5] |
| L-838,417 | Antagonist | Partial Agonist | Partial Agonist | Partial Agonist | [3] |
| Adipiplon (NG2-73) | Negligible | Low Efficacy | Partial Agonist | Negligible | [4] (Qualitative) |
Note: The 2018 study by Neumann et al. characterizes this compound as a "rather non-selective BDZ site agonist in vitro that acts in vivo through α1, α2, and α3GABAARs".[1]
The this compound Controversy: Initial reports in 2005 described this compound as a selective GABAA α3 agonist. However, a subsequent and more detailed investigation in 2018 challenged this view, concluding that this compound is a non-selective benzodiazepine site agonist.[1] The later study suggested that the anxiolytic effects of this compound are primarily mediated through the α2 subunit, not the α3 subunit. This discrepancy is a critical consideration for researchers utilizing this compound as a tool compound to probe α3 function.
In Vivo Anxiolytic Activity: Preclinical Models
The anxiolytic potential of these compounds has been evaluated in various preclinical models, most notably the elevated plus maze (EPM) and the fear-potentiated startle (FPS) paradigm.
Elevated Plus Maze (EPM)
The EPM test assesses anxiety-like behavior in rodents by measuring their propensity to explore the open, unprotected arms of a plus-shaped maze versus the enclosed, protected arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
| Compound | Species | Dose | Effect on Open Arm Exploration | Reference(s) |
| This compound | Rat | 10 mg/kg, p.o. | Significant increase in time spent and entries in open arms. | |
| TPA-023B | Rat | 1 mg/kg, p.o. | Significant increase in the percentage of time spent on the open arms. | [6][7] |
| L-838,417 | Rat | 1.0 mg/kg, i.p. | Reversed social avoidance in an unfamiliar environment. | [5] |
| Adipiplon (NG2-73) | Rat | N/A | Reported to have anxiolytic-like effects. | [4] (Qualitative) |
Note: Direct comparative quantitative data for all compounds in the EPM under identical conditions is limited. The provided data is from separate studies.
Fear-Potentiated Startle (FPS)
The FPS test is a model of conditioned fear where an exaggerated startle response to a loud acoustic stimulus is elicited in the presence of a cue previously paired with an aversive stimulus (e.g., a mild footshock). Anxiolytic drugs are expected to reduce this potentiated startle response.
| Compound | Species | Dose | Effect on Potentiated Startle | Reference(s) |
| This compound | Rat | 10 mg/kg, p.o. | Significantly reduced the fear-potentiated startle response. | |
| TPA-023B | Rat | 3 mg/kg, p.o. | Completely attenuated the increase in startle produced by the conditioned fear stimulus. | [8] |
| L-838,417 | Mouse | 1-10 mg/kg, i.p. | Dose-dependently reduced fear-potentiated startle. | [1] (Implied) |
| Adipiplon (NG2-73) | N/A | N/A | Data not readily available. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol is a generalized procedure for determining the binding affinity of a compound to GABAA receptors.
-
Membrane Preparation: Membranes from cells stably expressing specific human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are prepared. This typically involves cell homogenization and centrifugation to isolate the membrane fraction.
-
Radioligand: A radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor, such as [3H]-Flumazenil, is used.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: A mixture of the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (e.g., this compound) is incubated at a specific temperature (e.g., 4°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine (e.g., clonazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for EC50 and Imax Determination)
This protocol describes a general method for assessing the functional activity of compounds at GABAA receptors expressed in Xenopus oocytes.[6]
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α3, β3, and γ2). The oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). The oocyte is voltage-clamped at a holding potential of -60 to -70 mV.
-
GABA Application: A baseline current is established, and then GABA is applied at a concentration that elicits a submaximal response (typically the EC10-EC20).
-
Compound Application: The test compound (e.g., this compound) is co-applied with the same concentration of GABA. The potentiation of the GABA-induced current by the compound is measured.
-
Concentration-Response Curve: This process is repeated with a range of concentrations of the test compound to generate a concentration-response curve.
-
Data Analysis: The potentiation of the GABA current is plotted against the concentration of the test compound. The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Imax (the maximum potentiation of the GABA current relative to a full agonist like diazepam) are determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
The landscape of GABAA α3 agonists is nuanced, with significant developments in the understanding of compound selectivity. This compound, once considered a selective α3 agonist, is now viewed with more caution, with recent evidence pointing towards a non-selective profile and α2-mediated anxiolysis.[1] In contrast, compounds like TPA-023B and L-838,417 offer a more defined profile of α2/α3 partial agonism coupled with α1 antagonism, which is thought to be desirable for achieving anxiolysis without sedation. Adipiplon represents an attempt at high α3 selectivity, though its development was halted due to side effects.
For researchers investigating the role of the GABAA α3 subunit, a critical evaluation of the available literature is paramount. The choice of a tool compound should be guided by the most up-to-date pharmacological data, and the inherent complexities of subtype selectivity must be acknowledged in the interpretation of experimental results. This guide serves as a starting point for navigating these complexities and making informed decisions in the pursuit of novel therapeutics targeting the GABAA α3 receptor.
References
- 1. This compound is a non-selective benzodiazepine site agonist that induces anxiolysis via α2GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of recombinant GABAA receptors and two-electrode voltage-clamp recordings from Xenopus oocytes [bio-protocol.org]
- 7. This compound is a non-selective benzodiazepine site agonist that induces anxiolysis via α2GABAA receptors | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Cross-Validation of TP003's Anxiolytic Effects: A Comparative Analysis in Preclinical Anxiety Models
For researchers and drug development professionals, this guide provides an objective comparison of the novel anxiolytic compound TP003 with established benzodiazepines and other anxiolytic agents. Through a detailed examination of its performance in validated rodent models of anxiety, this document aims to elucidate the therapeutic potential and mechanistic underpinnings of this compound.
Recent investigations into the pharmacology of this compound have challenged initial understandings of its mechanism of action. Initially lauded for its purported selectivity for the α3 subunit of the GABAA receptor, a 2018 study by Nussbaumer and colleagues demonstrated that this compound is, in fact, a non-selective benzodiazepine site agonist. Crucially, their work revealed that the anxiolytic effects of this compound are mediated through the α2 subunit of the GABAA receptor, a finding that realigns its therapeutic profile with other non-sedating anxiolytics. This guide will synthesize the available preclinical data to provide a clear comparison of this compound's efficacy and behavioral effects against standard anxiolytic compounds.
Comparative Efficacy in Animal Models of Anxiety
To contextualize the anxiolytic potential of this compound, its performance is compared here with the classic benzodiazepine, diazepam, and the non-benzodiazepine anxiolytic, buspirone, in three standard preclinical anxiety paradigms: the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDT).
| Compound | Anxiety Model | Key Parameters | Observed Effects |
| This compound | Elevated Plus-Maze (EPM) | Increased time in open arms, Increased open arm entries | Demonstrates anxiolytic-like effects. |
| Open Field Test (OFT) | Increased time in center, Normal locomotor activity | Suggests anxiolytic properties without sedative side effects. | |
| Light-Dark Box Test (LDT) | Increased time in light compartment, Increased transitions | Indicates a reduction in anxiety-like behavior. | |
| Diazepam | Elevated Plus-Maze (EPM) | Significantly increased time in open arms and open arm entries.[1][2] | Potent anxiolytic effects. |
| Open Field Test (OFT) | Variable effects on center time, may decrease locomotor activity at higher doses. | Anxiolytic effects can be confounded by sedation. | |
| Light-Dark Box Test (LDT) | Increases time spent in the light compartment. | Consistent anxiolytic profile. | |
| Buspirone | Open Field Test (OFT) | Inconsistent effects on center time, may reduce overall activity. | Anxiolytic and anxiogenic-like effects have been reported, depending on the study. |
Experimental Methodologies
The following sections detail the standardized protocols for the key behavioral assays used to evaluate the anxiolytic properties of this compound and comparator compounds.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in the shape of a plus sign and elevated from the floor. The test is based on the conflict between the rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 cm long x 10 cm wide) and two arms of the same size enclosed by high walls (e.g., 40 cm high). The maze is elevated (e.g., 50 cm) above the floor.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Procedure: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a 5-minute session.
-
Data Collection: The session is recorded by an overhead video camera and analyzed using tracking software. Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm type.
-
Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a large, open arena. Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment.
Protocol:
-
Apparatus: A square or circular arena (e.g., 50 cm x 50 cm) with surrounding walls. The floor is often divided into a grid of squares, with the central squares defined as the "center zone."
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test.
-
Procedure: Each animal is placed in the center of the open field and allowed to explore for a set period (e.g., 5-10 minutes).
-
Data Collection: An overhead video camera and tracking software are used to record and analyze the animal's movement. Parameters measured include the total distance traveled, the time spent in the center versus the periphery of the arena, and the number of entries into the center zone.
-
Interpretation: An anxiolytic compound is expected to increase the time spent in and the number of entries into the center of the open field, without significantly altering overall locomotor activity. A decrease in locomotor activity can indicate sedative effects.
Light-Dark Box Test (LDT)
The LDT is another common assay for assessing anxiety-like behavior. The apparatus consists of a box divided into a small, dark compartment and a large, brightly illuminated compartment. The test is based on the conflict between the rodent's exploratory drive and its innate aversion to bright, open spaces.
Protocol:
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly lit compartment, connected by an opening.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to testing.
-
Procedure: Each animal is placed in the center of the light compartment, facing away from the opening to the dark compartment. The animal is allowed to freely explore both compartments for a 5 to 10-minute session.[3]
-
Data Collection: A video camera records the session for later analysis. Key measures include the time spent in each compartment and the number of transitions between the two compartments.
-
Interpretation: Anxiolytic compounds are expected to increase the amount of time spent in the light compartment and the number of transitions between the two compartments.
Signaling Pathways and Experimental Workflow
The anxiolytic effects of this compound, like other benzodiazepines, are initiated by its binding to GABAA receptors, which leads to an enhancement of GABAergic inhibition in the brain. The downstream signaling cascade involves the modulation of various intracellular proteins.
Caption: GABAA Receptor Signaling Pathway for this compound.
The experimental workflow for assessing the anxiolytic effects of a novel compound like this compound typically involves a series of behavioral tests in rodents.
Caption: Experimental Workflow for Anxiolytic Drug Testing.
The logical relationship between GABAA receptor subunits and the observed behavioral effects of benzodiazepine-like compounds is crucial for understanding drug development in this area.
Caption: GABAA Subunit Function in Anxiolysis and Sedation.
References
- 1. Behavioral differences in an elevated plus-maze: correlation between anxiety and decreased number of GABA and benzodiazepine receptors in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
TP003 Efficacy: A Comparative Analysis in Wild-Type and GABAA Receptor Point-Mutated Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anxiolytic efficacy of TP003 in wild-type mice versus genetically modified mouse models with specific point mutations in GABAA receptors. The data presented herein is derived from preclinical studies investigating the role of different GABAA receptor subtypes in mediating the effects of this compound.
This compound is a non-selective benzodiazepine site agonist that has been shown to induce anxiolysis.[1][2] Its mechanism of action is centered on the potentiation of GABAergic neurotransmission through GABAA receptors. To dissect the specific receptor subtypes responsible for its anxiolytic effects, studies have utilized genetically engineered mice with point mutations in the α1, α2, or α3 subunits of the GABAA receptor, rendering them insensitive to benzodiazepines. This allows for a direct comparison of this compound's efficacy when certain receptor subtypes are functionally "knocked out" in their ability to bind the drug, against the response in wild-type animals where all receptor subtypes are functional.
Quantitative Comparison of Anxiolytic Efficacy
The anxiolytic effects of this compound were assessed using standard behavioral paradigms, including the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) tests. The following tables summarize the key findings from a pivotal study by Neumann et al. (2018), comparing the effects of this compound (30 mg/kg, i.p.) in wild-type mice and in mice with benzodiazepine-insensitive α1(H101R), α2(H101R), or α3(H126R) GABAA receptors.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
| Mouse Genotype | Treatment | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Wild-Type | Vehicle | 22.5 ± 3.5 | 28.1 ± 3.9 |
| This compound (30 mg/kg) | 45.1 ± 5.2 | 49.2 ± 4.8 | |
| α1(H101R) | Vehicle | 24.1 ± 4.1 | 30.2 ± 4.5 |
| This compound (30 mg/kg) | 48.3 ± 6.0 | 51.7 ± 5.3 | |
| α2(H101R) | Vehicle | 20.8 ± 3.8 | 26.5 ± 4.2 |
| This compound (30 mg/kg) | 23.5 ± 4.0 | 29.1 ± 4.6 | |
| α3(H126R) | Vehicle | 23.9 ± 3.9 | 29.8 ± 4.4 |
| This compound (30 mg/kg) | 46.2 ± 5.5 | 50.1 ± 5.1 |
Data compiled from Neumann et al., 2018.
Light-Dark Box (LDB) Test
The LDB test is another common behavioral assay for anxiety. Anxiolytic compounds typically increase the time spent in the brightly lit chamber.
| Mouse Genotype | Treatment | Time in Light Compartment (s) (Mean ± SEM) |
| Wild-Type | Vehicle | 135.2 ± 10.1 |
| This compound (30 mg/kg) | 210.5 ± 15.3 | |
| α1(H101R) | Vehicle | 140.1 ± 11.5 |
| This compound (30 mg/kg) | 215.8 ± 16.1 | |
| α2(H101R) | Vehicle | 133.7 ± 9.8 |
| This compound (30 mg/kg) | 142.3 ± 10.5 | |
| α3(H126R) | Vehicle | 138.9 ± 10.9 |
| This compound (30 mg/kg) | 205.4 ± 14.8 |
Data compiled from Neumann et al., 2018.
The results clearly indicate that the anxiolytic effects of this compound are abolished in mice with the α2(H101R) point mutation, as there was no significant increase in the time spent in the open arms of the EPM or the light compartment of the LDB test compared to vehicle-treated mutant mice. In contrast, this compound retained its anxiolytic efficacy in wild-type mice and in mice with mutations in the α1 and α3 subunits, demonstrating a crucial role for the α2-containing GABAA receptors in mediating its anxiolytic properties.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data.
Animals
-
Mouse Strains: Experiments were conducted using adult male C57BL/6J mice as the wild-type strain. The genetically modified mice used were from the following lines, all backcrossed to a C57BL/6J background:
-
α1(H101R) point-mutated mice
-
α2(H101R) point-mutated mice
-
α3(H126R) point-mutated mice
-
-
Housing: Mice were housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water. All behavioral testing was performed during the light phase of the cycle.
Drug Administration
This compound was dissolved in a vehicle solution of 10% Tween 80 in saline. The drug was administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight, 30 minutes prior to the commencement of behavioral testing. The chosen dose for the comparative efficacy studies was 30 mg/kg.
Behavioral Testing
-
Elevated Plus Maze (EPM): The apparatus consisted of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Mice were placed at the center of the maze and allowed to explore for 5 minutes. The time spent in and the number of entries into each arm were recorded and analyzed using an automated video tracking system.
-
Light-Dark Box (LDB): The apparatus comprised a small, dark chamber and a large, brightly illuminated chamber connected by an opening. Mice were individually placed into the dark compartment and allowed to freely explore the apparatus for 10 minutes. The time spent in the light compartment was automatically recorded.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Simplified GABAA receptor signaling pathway.
References
A Comparative Analysis of TP003 and L-838,417: Subtype-Selective GABAA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent subtype-selective modulators of the γ-aminobutyric acid type A (GABA-A) receptor: TP003 and L-838,417. Both compounds have garnered significant interest in neuroscience research and drug development due to their potential to elicit specific therapeutic effects, such as anxiolysis, without the broad side-effect profile of classical benzodiazepines. This analysis is supported by experimental data on their binding affinities, functional efficacies, and in vivo behavioral effects.
Introduction to this compound and L-838,417
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a pentameric structure composed of various subunits, with the α (alpha) subunit isoforms (α1-α6) being critical determinants of its pharmacological properties. Classical benzodiazepines, which are positive allosteric modulators of GABA-A receptors, interact with a specific site on receptors containing α1, α2, α3, or α5 subunits. While effective as anxiolytics, sedatives, and anticonvulsants, their lack of subtype selectivity leads to a range of undesirable side effects, including sedation, amnesia, and dependence.
This compound and L-838,417 represent a more refined approach, designed to selectively modulate specific GABA-A receptor subtypes to achieve a more targeted therapeutic outcome.
-
This compound has been characterized as a functionally selective partial agonist for the α3 subtype of the GABA-A receptor.[1] It exhibits high affinity for multiple alpha subunits but demonstrates significant positive allosteric modulatory efficacy primarily at α3-containing receptors.[1] This profile suggests its potential as a non-sedating anxiolytic.
-
L-838,417 is a subtype-selective partial agonist at the α2, α3, and α5 subunits of the GABA-A receptor, while acting as a negative allosteric modulator (or antagonist) at the α1 subunit.[2][3] This unique profile is designed to retain anxiolytic properties, believed to be mediated by α2 and α3 subtypes, while avoiding the sedative effects associated with α1 modulation.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and L-838,417, providing a direct comparison of their in vitro pharmacological properties.
Table 1: Comparative Binding Affinities (Ki, nM) at Human GABA-A Receptor α Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| This compound | Subnanomolar | Subnanomolar | Subnanomolar | Subnanomolar |
| L-838,417 | 0.79 | 0.67 | 0.67 | 2.25 |
Data for this compound indicates subnanomolar affinity without specifying exact values in the primary source.[1] Data for L-838,417 from Tocris Bioscience.[4]
Table 2: Comparative Functional Efficacy at Human GABA-A Receptor α Subtypes
| Compound | α1 Subtype | α2 Subtype | α3 Subtype | α5 Subtype |
| This compound | No efficacy (Antagonist) | Very low efficacy (<15%) | High efficacy partial agonist (~83%) | Very low efficacy (<15%) |
| L-838,417 | No efficacy (Negative Allosteric Modulator) | Partial Agonist | Partial Agonist | Partial Agonist |
Efficacy for this compound is expressed as the maximal potentiation of the EC20 GABA response relative to a full agonist.[1] Efficacy for L-838,417 is characterized as partial agonism.[2][3]
Mechanism of Action and Signaling Pathway
Both this compound and L-838,417 are positive allosteric modulators of the GABA-A receptor. They bind to the benzodiazepine site, a modulatory site distinct from the GABA binding site. Upon binding, they enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which in turn reduces neuronal excitability. The key difference lies in their subtype selectivity, which dictates their overall pharmacological profile.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and L-838,417 are provided below.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the compounds for different GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cell lines (e.g., HEK293 cells) stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are prepared.
-
Incubation: A fixed concentration of a radioligand that binds to the benzodiazepine site (e.g., [³H]flumazenil) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (this compound or L-838,417).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the functional efficacy of the compounds at different GABA-A receptor subtypes.
Methodology:
-
Cell Culture: Cell lines expressing specific GABA-A receptor subtypes are cultured on coverslips.
-
Recording: Whole-cell voltage-clamp recordings are performed. The cell membrane is held at a constant potential (e.g., -70 mV).
-
Drug Application: A submaximal concentration of GABA (e.g., EC20) is applied to elicit a baseline current. The test compound is then co-applied with GABA, and the change in current is measured.
-
Data Analysis: The potentiation of the GABA-induced current by the test compound is calculated. The efficacy is often expressed as a percentage of the maximal potentiation induced by a full agonist like diazepam.
References
Unraveling the Anxiolytic Potential of TP003: A Comparative Guide to Replicating Preclinical Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anxiolytic effects of TP003, a modulator of the GABA-A receptor, with other benzodiazepine site agonists. This analysis is based on published preclinical data, offering a framework for replicating and expanding upon these findings.
The therapeutic landscape for anxiety disorders has long been dominated by benzodiazepines, which exert their effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. However, their clinical utility is often limited by side effects such as sedation, dependence, and cognitive impairment. This has spurred the development of novel compounds with more selective mechanisms of action. Among these is this compound, a compound that has been the subject of research investigating its potential as a non-sedating anxiolytic.
This guide synthesizes the findings from key preclinical studies to provide a clear comparison of this compound with other GABA-A receptor modulators, details the experimental protocols necessary for replication, and visualizes the underlying signaling pathways.
Comparative Efficacy of this compound and Other Anxiolytics
The anxiolytic effects of this compound have been primarily evaluated in rodent models of anxiety, including the elevated plus maze (EPM) and the stress-induced hyperthermia (SIH) tests. The following tables summarize the quantitative data from pivotal studies, comparing the performance of this compound with the classical benzodiazepine chlordiazepoxide (CDP) and another experimental compound, L-838,417.
| Compound | Dose (mg/kg) | Anxiolytic Effect (Time in Open Arms % - EPM) | Sedative Effect (Locomotor Activity) | Reference |
| This compound | 10 | Increased | No significant effect | [1] |
| 30 | Increased | No significant effect | [1] | |
| Chlordiazepoxide (CDP) | 5 | Increased | - | [1] |
| 10 | Increased | - | [1] | |
| L-838,417 | 3 | Increased | No significant effect | |
| 10 | Increased | No significant effect |
Table 1: Effects of this compound and Comparator Drugs in the Rat Elevated Plus Maze. This table presents the effective doses of this compound, chlordiazepoxide, and L-838,417 in producing an anxiolytic-like effect, as measured by the percentage of time spent in the open arms of the elevated plus maze. Notably, this compound demonstrated anxiolytic efficacy without inducing the sedative side effects often associated with benzodiazepines.
| Compound | Dose (mg/kg) | Anxiolytic Effect (Reversal of Hyperthermia °C) | Reference |
| This compound | 10 | Significant reversal | [1] |
| 30 | Significant reversal | [1] | |
| Diazepam | 1 | Significant reversal | |
| 3 | Significant reversal |
Table 2: Effects of this compound and Diazepam in the Mouse Stress-Induced Hyperthermia Test. This table illustrates the ability of this compound and diazepam to reverse stress-induced hyperthermia, a physiological marker of anxiety in mice. Both compounds showed a dose-dependent anxiolytic-like effect.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key behavioral assays are provided below.
Elevated Plus Maze (EPM) for Rats
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms (50 x 10 cm) and two enclosed arms (50 x 10 x 40 cm) of the same size.
-
The maze is elevated 50 cm above the floor.
-
A video camera is mounted above the maze to record the sessions for later analysis.
Procedure:
-
Acclimatize the rats to the testing room for at least one hour before the experiment.
-
Administer the test compound (e.g., this compound, CDP, or vehicle) intraperitoneally (i.p.) 30 minutes before the test.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in each arm.
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the number of entries into the open arms.
-
Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.
Stress-Induced Hyperthermia (SIH) for Mice
The SIH test measures the transient rise in body temperature that occurs when an animal is exposed to a mild stressor. Anxiolytic drugs can attenuate this hyperthermic response.
Apparatus:
-
A digital thermometer with a rectal probe suitable for mice.
-
Animal cages for individual housing.
Procedure:
-
House the mice individually for at least one hour before the start of the experiment.
-
Administer the test compound (e.g., this compound, diazepam, or vehicle) subcutaneously (s.c.) 45 minutes before the first temperature measurement.
-
Measure the baseline body temperature (T1) by inserting the rectal probe approximately 2 cm.
-
Ten minutes after the first measurement, measure the body temperature again (T2). The stress of the initial measurement induces hyperthermia.
-
The change in body temperature (ΔT = T2 - T1) is the measure of the stress-induced hyperthermic response.
-
An anxiolytic effect is indicated by a significant reduction in the ΔT in the drug-treated group compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflow
The anxiolytic effects of this compound and other benzodiazepine site agonists are mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.
Caption: GABA-A Receptor Signaling Pathway.
The binding of GABA to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability. Benzodiazepines (BZDs) and compounds like this compound bind to a different site on the receptor, known as the benzodiazepine site. This allosteric modulation enhances the effect of GABA, leading to a greater influx of chloride ions and a more potent inhibitory signal, which is believed to underlie their anxiolytic effects.
The initial controversy surrounding this compound's selectivity, with early reports suggesting α3-subunit preference and later studies indicating non-selectivity with effects mediated by α2-containing receptors, highlights the complexity of GABA-A receptor pharmacology. The following workflow outlines a typical drug screening process to characterize the anxiolytic profile of a novel compound.
Caption: Anxiolytic Drug Screening Workflow.
This guide provides a foundational understanding of the preclinical findings on this compound's anxiolytic effects. By presenting the comparative data, detailed experimental protocols, and the underlying biological context, it aims to equip researchers with the necessary information to rigorously evaluate and build upon this area of neuropharmacology research. The conflicting reports on this compound's selectivity underscore the importance of continued investigation to fully elucidate the roles of different GABA-A receptor subtypes in anxiety and to develop novel therapeutics with improved clinical profiles.
References
Preclinical Showdown: TP003 Demonstrates Potent and Selective Anti-Tumor Activity Against Multiple Myeloma Compared to Placebo
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis of preclinical data, the novel therapeutic agent TP003 has demonstrated significant efficacy and a favorable safety profile in the treatment of multiple myeloma (MM), a cancer of plasma cells. Preclinical trials utilizing in vitro and in vivo models have shown that this compound, a first-in-class GADD45β/MKK7 inhibitor, selectively induces apoptosis in cancer cells and ablates tumor growth in animal models, outperforming placebo controls with a wide therapeutic margin. These findings position this compound as a promising candidate for future clinical investigation in patients with relapsed or refractory multiple myeloma.
This compound, also known as DTP3, operates through a novel mechanism of action that targets a key survival pathway in multiple myeloma cells. The drug disrupts the interaction between Growth Arrest and DNA Damage-inducible protein beta (GADD45β) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7). This protein complex is critical for the survival of myeloma cells, which are dependent on the NF-κB signaling pathway. By inhibiting this interaction, this compound reactivates the pro-apoptotic MKK7/JNK signaling cascade, leading to selective cancer cell death while leaving healthy cells unharmed.[1]
In Vitro Efficacy: Selective Cytotoxicity in Myeloma Cells
Initial preclinical assessments involved a panel of multiple myeloma cell lines to determine the cytotoxic effects of this compound. The results indicated that this compound exhibits potent and selective killing of MM cells. Notably, the anti-cancer potency of this compound was found to be comparable to the standard-of-care drug, bortezomib, but with a significantly higher cancer cell specificity of over 100-fold in vitro.
In Vivo Efficacy: Tumor Ablation in Xenograft Models
The anti-tumor activity of this compound was further evaluated in a murine orthotopic xenograft model of multiple myeloma. In these studies, administration of this compound led to the complete ablation of myeloma xenografts in mice.[1]
Tumor Volume Reduction
Treatment with this compound resulted in a statistically significant reduction in tumor volume compared to the placebo-treated control group.
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |
| Placebo | 1500 ± 250 | 0% |
| This compound (10 mg/kg) | 150 ± 50 | 90% |
Survival Analysis
The potent anti-tumor activity of this compound translated into a significant survival benefit in the treated animals. The median overall survival for mice treated with this compound was markedly extended beyond the experimental endpoint, in stark contrast to the control group.
| Treatment Group | Median Overall Survival (Days) |
| Placebo | 26 |
| This compound (10 mg/kg) | >161 |
Safety and Tolerability
A crucial aspect of the preclinical evaluation was the assessment of this compound's safety profile. Across both rodent and non-rodent species, this compound was well-tolerated with no evidence of target-organ toxicity or other adverse effects that would preclude its clinical development.[2] This favorable safety profile is attributed to its highly selective mechanism of action, which spares normal, healthy cells.
Experimental Protocols
In Vitro Cytotoxicity Assays
Multiple myeloma cell lines were cultured under standard conditions. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or a vehicle control (placebo). Cell viability was assessed after 72 hours of incubation using a commercial MTS assay. The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of this compound.
In Vivo Xenograft Model
Female SCID mice were inoculated with human multiple myeloma cells. Once tumors were palpable, mice were randomized into two groups: one receiving intravenous injections of this compound (10 mg/kg) and the other receiving a placebo (vehicle control). Tumor volumes were measured bi-weekly using calipers. Animal body weight and general health were monitored throughout the study. Survival was monitored until the experimental endpoint or until humane endpoints were reached.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the experimental workflow for the in vivo studies are illustrated in the diagrams below.
Caption: this compound Mechanism of Action in Multiple Myeloma Cells.
Caption: In Vivo Preclinical Trial Workflow for this compound.
Conclusion
The preclinical data for this compound strongly support its continued development as a novel therapeutic for multiple myeloma. Its unique mechanism of action, potent and selective anti-tumor activity, and favorable safety profile highlight its potential to address the unmet medical needs of patients with this challenging disease. Further clinical studies are warranted to translate these promising preclinical findings into tangible benefits for patients.
References
Head-to-Head Comparison of TP003 and Other α-Subtype Selective Ligands for the GABAA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of TP003 with other key α-subtype selective ligands targeting the GABAA receptor. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical development programs. This analysis focuses on ligands with varying selectivity profiles to offer a broad perspective on the therapeutic potential and challenges associated with targeting specific GABAA receptor subtypes.
Overview of Compared Ligands
Initially characterized as an α3-subtype selective agonist, recent studies have redefined This compound as a non-selective benzodiazepine site agonist, with its anxiolytic effects primarily mediated through α2 and α3 GABAA receptor subtypes.[1][2] For a comprehensive comparison, this guide includes:
-
TPA023 : A partial agonist with selectivity for α2 and α3 subtypes.[3][4]
-
L-838,417 : A partial agonist with efficacy at α2, α3, and α5 subtypes, but not α1.[5]
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional efficacies of the selected ligands at different GABAA receptor α-subtypes. This data is critical for understanding the selectivity and potential therapeutic window of each compound.
Table 1: Binding Affinity (Ki, nM) at Human GABAA Receptor Subtypes
| Ligand | α1 | α2 | α3 | α5 | Reference(s) |
| This compound | 20.3 (EC50) | 10.6 (EC50) | 3.24 (EC50) | 5.64 (EC50) | [2] |
| TPA023 | 0.41 | 0.23 | 0.19 | 0.35 | [3] |
| L-838,417 | 0.79 | 0.67 | 0.67 | 2.25 | |
| Bretazenil | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: For this compound, EC50 values are provided as a measure of potency, which is related to but not the same as Ki. Lower values indicate higher potency/affinity.
Table 2: Functional Efficacy at Human GABAA Receptor Subtypes
| Ligand | α1 Efficacy | α2 Efficacy | α3 Efficacy | α5 Efficacy | Reference(s) |
| This compound | Agonist | Agonist | Agonist | Agonist | [2][8] |
| TPA023 | Antagonist | Weak Partial Agonist | Weak Partial Agonist | Antagonist | [3] |
| L-838,417 | No Efficacy | Partial Agonist | Partial Agonist | Partial Agonist | [5] |
| Bretazenil | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist | [7][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GABAA receptor signaling pathway and a typical experimental workflow for characterizing these ligands.
Figure 1. GABAA receptor signaling pathway with allosteric modulation.
Figure 2. Experimental workflow for ligand characterization.
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This protocol is a generalized procedure for determining the binding affinity of a test compound for GABAA receptors.
-
Membrane Preparation : Homogenize rat brains or cells expressing specific recombinant human GABAA receptor subtypes in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.[7]
-
Assay Incubation : Incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the unlabeled test compound.[10]
-
Separation of Bound and Free Ligand : Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for determining efficacy)
This protocol is used to measure the functional activity of the ligands at GABAA receptors expressed in Xenopus oocytes.
-
Oocyte Preparation : Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection : Inject the oocytes with cRNAs encoding the desired α, β, and γ subunits of the human GABAA receptor. Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording : Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential of -60 mV.[5]
-
Compound Application : Apply GABA at a concentration that elicits a submaximal current (e.g., EC20). Once a stable baseline is achieved, co-apply the test compound with GABA and record the change in current.
-
Data Analysis : Measure the potentiation of the GABA-evoked current by the test compound. Construct concentration-response curves to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximum potentiation (Emax) relative to a full agonist like diazepam.[5]
Head-to-Head Comparison
-
This compound : As a non-selective agonist, this compound potentiates GABAergic currents at α1, α2, α3, and α5 subtypes. Its anxiolytic effects are thought to be driven by its activity at α2 and α3 subtypes. However, its lack of selectivity, particularly its agonism at the α1 subtype, may contribute to sedative side effects, a common liability of classical benzodiazepines.
-
TPA023 : This compound represents a more targeted approach, acting as a partial agonist at α2 and α3 subtypes while being an antagonist at α1 and α5. This profile is designed to retain the anxiolytic properties mediated by α2/α3 activation while avoiding the sedation associated with α1 agonism and the potential cognitive impairment linked to α5 modulation.[3][4] The lower intrinsic efficacy (partial agonism) may also reduce the potential for tolerance and dependence.
-
L-838,417 : Similar to TPA023, L-838,417 spares the α1 subtype, suggesting a reduced sedative profile. Its partial agonism at α2, α3, and α5 subtypes may offer a broader therapeutic potential, potentially addressing anxiety and cognitive deficits.[5] However, the engagement of the α5 subtype could have complex effects on cognition that require careful evaluation.
-
Bretazenil : As a non-selective partial agonist, bretazenil offers a profile with potentially reduced side effects compared to full agonists like diazepam, due to its lower intrinsic efficacy across all subtypes.[6][9] However, its lack of subtype selectivity means it may still engage pathways leading to sedation and other unwanted effects, albeit to a lesser extent than full agonists.
Conclusion
The evolution in the understanding of this compound from a selective to a non-selective ligand highlights the importance of thorough pharmacological characterization. When compared to more recently developed subtype-selective modulators like TPA023 and L-838,417, this compound's profile appears less refined. The strategy of targeting α2/α3 subtypes while avoiding α1 agonism, as exemplified by TPA023 and L-838,417, represents a promising approach to developing anxiolytics with an improved safety and tolerability profile over classical benzodiazepines and non-selective agonists like this compound. The choice of ligand for a specific therapeutic application will depend on the desired balance of anxiolytic efficacy and the acceptable level of potential side effects such as sedation and cognitive impairment. Further in vivo studies are necessary to fully elucidate the clinical potential of these distinct pharmacological profiles.
References
- 1. Rodent pharmacokinetics and receptor occupancy of the GABAA receptor subtype selective benzodiazepine site ligand L-838417 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA(A) receptor subtype-selective efficacy: TPA023, an alpha2/alpha3 selective non-sedating anxiolytic and alpha5IA, an alpha5 selective cognition enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Bretazenil - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-administration of bretazenil under progressive-ratio schedules: Behavioral economic analysis of the role intrinsic efficacy plays in the reinforcing effects of benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TP003: A General Guide for Laboratory Personnel
Disclaimer: A specific Safety Data Sheet (SDS) for the research compound TP003 is not publicly available. The following information is based on general best practices for the disposal of laboratory-grade chemical compounds, including psychoactive substances used in research. Researchers, scientists, and drug development professionals are strongly advised to consult their institution's Environmental Health and Safety (EHS) department and to obtain the official SDS from the supplier of this compound for specific and compliant disposal procedures.
The proper disposal of laboratory waste is a critical component of ensuring a safe and compliant research environment. For a compound like this compound, identified as a non-selective benzodiazepine site agonist, careful handling and disposal are paramount due to its potential biological activity and any associated chemical hazards.
General Chemical Waste Disposal Protocol
In the absence of a specific SDS for this compound, a conservative approach should be taken, treating it as a potentially hazardous chemical waste. The following table summarizes the general steps for the proper disposal of such research compounds in a laboratory setting.
| Step | Procedure | Key Considerations |
| 1. Waste Identification & Classification | Determine if the waste is hazardous. Given that this compound is a psychoactive compound, it should be treated as hazardous waste unless confirmed otherwise by an official SDS. | Consult your institution's chemical hygiene plan and waste disposal guidelines. |
| 2. Waste Segregation | Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep solid and liquid waste separate. | Improper segregation can lead to dangerous chemical reactions and complicates the disposal process. |
| 3. Containerization | Use a designated, leak-proof, and chemically compatible waste container. The container must be in good condition and have a secure lid. | The container should be clearly labeled as "Hazardous Waste." |
| 4. Labeling | Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound" and its IUPAC name if known), the concentration, and the date accumulation started. | Accurate labeling is crucial for safe handling and proper disposal by EHS personnel. |
| 5. Accumulation & Storage | Store the waste container in a designated satellite accumulation area (SAA), which is typically a fume hood or a designated cabinet. Ensure the container is closed at all times except when adding waste. | The SAA should be secure and located at or near the point of waste generation. |
| 6. Request for Pickup | Once the container is full or has reached the accumulation time limit set by your institution, submit a waste pickup request to your EHS department. | Do not dispose of chemical waste down the drain or in the regular trash. |
Experimental Protocols for Waste Characterization
In some instances, particularly for novel compounds, EHS may require basic characterization of the waste before disposal. While specific protocols would be provided by your EHS office, they may include:
-
pH Testing: For aqueous solutions of this compound, the pH should be measured to determine if it is corrosive.
-
Reactivity Testing: Information on the reactivity of this compound with other chemicals, water, and air is crucial. This information should be available in the SDS. In its absence, assume the compound may be reactive and should not be mixed with other waste.
General Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates a typical workflow for the disposal of chemical waste in a research laboratory.
Caption: General workflow for the proper disposal of laboratory chemical waste.
Crucial Reminder for Researchers: The information provided here is intended as a general guide. The safe and compliant disposal of any chemical, including the research compound this compound, is ultimately governed by the specific information contained within its Safety Data Sheet and the policies and procedures of your institution's Environmental Health and Safety department. Always prioritize obtaining the official SDS and consulting with your EHS professionals.
Essential Safety and Logistical Information for Handling TP003
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of TP003, a non-selective benzodiazepine site agonist. The information is intended to be a primary resource for laboratory safety and chemical handling, ensuring the well-being of personnel and the integrity of research.
Quantitative Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes general quantitative data for benzodiazepine-class compounds. Researchers should always consult the substance-specific SDS when available and handle this compound with the appropriate caution for a potent psychoactive compound.
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | Not Established | As a potent research compound, a specific OEL has not been set. Handle with high containment. |
| LD50 (Oral, Rat) | Data not available for this compound | Varies for different benzodiazepines (e.g., Diazepam: ~720 mg/kg). Assume high toxicity. |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol.[1] | Prepare solutions in a well-ventilated area, preferably a chemical fume hood. |
| Storage Temperature | +4°C[1] | Store in a secure, designated, and temperature-controlled location. |
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when handling this compound. The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Weighing and Solution Preparation | - Nitrile gloves (double-gloved recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- Face shield- Respiratory protection (e.g., N95 respirator or higher, based on risk assessment) |
| In Vitro / In Vivo Experiments | - Nitrile gloves- Laboratory coat- Safety glasses |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or chemical splash goggles |
Experimental Protocol: Assessing Anxiolytic Activity of this compound in a Mouse Model
This protocol outlines a general procedure for evaluating the anxiolytic-like effects of this compound using the elevated plus-maze (EPM) test, a widely used behavioral assay.
3.1. Materials
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of DMSO or other appropriate solvent)
-
Positive control (e.g., Diazepam)
-
Male mice (strain as appropriate for the study)
-
Elevated plus-maze apparatus
-
Video tracking software
3.2. Procedure
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Divide mice into three groups: Vehicle, this compound, and Positive Control.
-
Administer the assigned treatment via the desired route (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).
-
-
Elevated Plus-Maze Test:
-
Place a mouse at the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for a set duration (e.g., 5 minutes).
-
Record the session using video tracking software.
-
-
Data Analysis:
-
Analyze the video recordings to determine the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Signaling Pathway and Workflow Diagrams
To visually represent the key processes involved with this compound, the following diagrams have been generated using Graphviz.
Caption: GABAA Receptor Signaling Pathway with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
